AZD4694 Precursor
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H25N3O7 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
tert-butyl N-[5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitropyridin-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C22H25N3O7/c1-6-29-13-30-15-7-9-17-14(11-15)12-18(31-17)16-8-10-19(23-20(16)25(27)28)24(5)21(26)32-22(2,3)4/h7-12H,6,13H2,1-5H3 |
InChI Key |
YDLUIXGYKWYMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC2=C(C=C1)OC(=C2)C3=C(N=C(C=C3)N(C)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Precursor of the Amyloid Imaging Agent AZD4694
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the precursor for AZD4694, a prominent radioligand for Positron Emission Tomography (PET) imaging of amyloid-β (Aβ) plaques in the brain. The information herein is intended to support research and development efforts in the field of neuroimaging and Alzheimer's disease diagnostics.
Introduction to AZD4694 and its Precursor
AZD4694, also known as NAV4694, is a second-generation [¹⁸F]-labeled PET tracer designed for the in vivo quantification of Aβ plaque density.[1] Its structural similarity to Pittsburgh Compound B (PiB) and favorable pharmacokinetic profile, characterized by rapid brain uptake and washout from non-target tissues, make it a valuable tool in Alzheimer's disease research and clinical trials.[2] The synthesis of [¹⁸F]AZD4694 necessitates a suitable precursor molecule that allows for efficient radiolabeling.
The most common precursor for the synthesis of [¹⁸F]AZD4694 is a tosylated derivative. This precursor is designed for a nucleophilic substitution reaction where the tosyl group is displaced by the [¹⁸F]fluoride ion.
Chemical Structure and Properties of the AZD4694 Precursor
The precursor for [¹⁸F]AZD4694 is a tosylated benzofuran derivative. While the exact nomenclature can vary, a key precursor is the tosylate of the corresponding des-fluoro-hydroxy compound. For the purpose of this guide, we will focus on the tosylated precursor for the radiofluorination step.
Table 1: Physicochemical Properties of the this compound (Tosylated)
| Property | Value | Reference |
| Chemical Name | 2-(6-(N-Boc-N-methylamino)-2-tosyloxypyridin-3-yl)-5-(tert-butyldimethylsilyloxy)benzofuran | |
| Molecular Formula | C₃₄H₄₅N₂O₇S S i | |
| Molecular Weight | 669.88 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like acetonitrile and DMSO | [3][4] |
| Melting Point | Not explicitly stated in the search results. |
Note: The exact properties can vary slightly depending on the specific protecting groups used during synthesis.
Synthesis of the this compound
The synthesis of the tosylated precursor of AZD4694 is a multi-step process. The following is a generalized experimental protocol based on common organic synthesis methodologies for benzofuran derivatives and tosylation reactions.
General Synthetic Scheme
The synthesis involves the construction of the core benzofuran-pyridine structure followed by the introduction of the tosyl group, which will act as a leaving group for the subsequent radiofluorination. Protecting groups are often employed for the amine and hydroxyl functionalities to prevent unwanted side reactions.
Caption: Generalized workflow for the synthesis of the tosylated precursor of AZD4694.
Detailed Experimental Protocol (Illustrative)
This protocol is a composite representation based on general organic synthesis techniques for similar compounds.
Step 1: Synthesis of the Benzofuran Core
A common method for benzofuran synthesis is the palladium-catalyzed coupling of a substituted phenol with a suitable coupling partner, followed by cyclization.[5]
Step 2: Coupling with the Pyridine Moiety
The benzofuran core is then coupled with a functionalized pyridine derivative, often through a Suzuki or Stille coupling reaction.
Step 3: Protection of Functional Groups
To avoid side reactions during tosylation, the secondary amine and the phenolic hydroxyl group are typically protected. The amine can be protected with a tert-butoxycarbonyl (Boc) group, and the hydroxyl group can be protected with a tert-butyldimethylsilyl (TBDMS) group.
Step 4: Tosylation of the Hydroxyl Group on the Pyridine Ring
-
Dissolve the protected benzofuran-pyridine intermediate in an anhydrous solvent such as dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine, to the reaction mixture.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.
-
Allow the reaction to stir at 0 °C for a period and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final tosylated precursor.
Radiosynthesis of [¹⁸F]AZD4694 from the Precursor
The tosylated precursor is utilized in the final step of radiosynthesis to produce [¹⁸F]AZD4694.
Caption: Experimental workflow for the radiosynthesis of [¹⁸F]AZD4694.
Experimental Protocol for Radiosynthesis
-
[¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile.
-
Radiofluorination: The tosylated precursor (typically 0.5-2.0 mg) is dissolved in an anhydrous solvent like dimethyl sulfoxide (DMSO) and added to the dried [¹⁸F]fluoride/K₂₂₂ complex.[3] The reaction mixture is heated at a high temperature (e.g., 110 °C) for a short duration (5-10 minutes).[3]
-
Deprotection: After cooling, the protecting groups are removed by acidic hydrolysis (e.g., with HCl).
-
Purification: The crude product is purified using solid-phase extraction (SPE) on a C18 cartridge or by high-performance liquid chromatography (HPLC) to yield the final [¹⁸F]AZD4694 product with high radiochemical purity.[3]
Table 2: Summary of Radiosynthesis Parameters for [¹⁸F]AZD4694
| Parameter | Value | Reference |
| Precursor Amount | 0.5 - 2.0 mg | [3] |
| Reaction Solvent | DMSO | [3] |
| Reaction Temperature | 110 °C | [3] |
| Reaction Time | 5 - 10 min | [3] |
| Deprotection Agent | HCl | [3] |
| Purification Method | SPE (C18) or HPLC | [3] |
| Radiochemical Yield (decay corrected) | ~13 ± 3% | [3] |
| Radiochemical Purity | >99% | [3] |
Conclusion
The tosylated precursor of AZD4694 is a critical component in the synthesis of this important PET radioligand for amyloid-β imaging. A robust and well-characterized synthetic route to this precursor is essential for the reliable and widespread application of [¹⁸F]AZD4694 in both research and clinical settings. This guide provides a foundational understanding of the precursor's structure, properties, and synthesis to aid in these endeavors. Further optimization of the precursor synthesis and radiolabeling protocols will continue to be an area of active research to improve yields and accessibility of this valuable diagnostic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. openmedscience.com [openmedscience.com]
- 3. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of AZD4694 Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the plausible synthetic pathways for the precursor of AZD4694, a prominent radioligand for positron emission tomography (PET) imaging of amyloid-β plaques. Given the proprietary nature of specific drug manufacturing processes, this document outlines a convergent synthetic strategy based on established chemical principles and literature precedents for analogous diarylpyridine and benzofuran structures.
Introduction to AZD4694 and its Precursor
AZD4694, chemically known as 2-(2-fluoro-6-(methylamino)-3-pyridyl)benzofuran-5-ol, is a second-generation 18F-labeled PET tracer used for the in vivo quantification of amyloid-β deposits in the brain, a hallmark of Alzheimer's disease. The synthesis of the radiolabeled tracer requires a stable, non-radiolabeled precursor molecule that can be efficiently converted to the final product in the last step of the synthesis. For the widely used carbon-11 labeled version, [11C]AZD4694, the immediate precursor is the des-methyl analog, 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol, which is prepared via a four-step convergent synthesis.[1] For the fluorine-18 labeled version, a tosylated precursor is often utilized.[2]
This guide will focus on a proposed convergent synthesis of the core structure, which can then be adapted to yield the specific precursors required for different radiolabeling approaches.
Convergent Synthesis Strategy
A convergent synthesis is an efficient strategy for the preparation of complex molecules. For the AZD4694 precursor, this involves the separate synthesis of two key structural fragments: a substituted pyridine unit and a benzofuran unit. These fragments are then coupled in a final step to form the desired product. This approach allows for the parallel synthesis of the building blocks and generally leads to higher overall yields compared to a linear synthesis.
The two primary fragments for the synthesis of the AZD4694 core are:
-
The Pyridine Fragment: A suitably functionalized 2-fluoro-6-aminopyridine derivative. For a Suzuki cross-coupling reaction, this would typically be a boronic acid or boronic ester derivative.
-
The Benzofuran Fragment: A 2-halobenzofuran-5-ol, which provides the other coupling partner.
Part 1: Synthesis of the Pyridine Fragment
The pyridine fragment, a 2-fluoro-6-amino-3-borylated pyridine, can be synthesized from commercially available starting materials.
Experimental Protocol:
Step 1: Bromination of 2-amino-6-fluoropyridine
-
Reaction: 2-amino-6-fluoropyridine is brominated at the 3-position.
-
Reagents and Conditions: N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane at room temperature. The reaction is typically stirred for several hours until completion.
-
Work-up: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Expected Yield: 70-85%
Step 2: Borylation of 3-bromo-2-fluoro-6-aminopyridine
-
Reaction: The bromide is converted to a boronic ester via a Miyaura borylation reaction.
-
Reagents and Conditions: Bis(pinacolato)diboron (B2pin2), a palladium catalyst such as Pd(dppf)Cl2, and a base like potassium acetate in an anhydrous solvent (e.g., dioxane or DMF) under an inert atmosphere. The mixture is heated, typically between 80-100 °C, for several hours.
-
Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
-
Expected Yield: 60-75%
Part 2: Synthesis of the Benzofuran Fragment
The benzofuran fragment, 2-bromo-benzofuran-5-ol, can be prepared from a commercially available phenol.
Experimental Protocol:
Step 1: Acylation and Bromination of 4-methoxyphenol
-
Reaction: 4-methoxyphenol is first acylated and then brominated.
-
Reagents and Conditions: Friedel-Crafts acylation with chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl3) in an inert solvent. The resulting ketone is then brominated, for example, using bromine in acetic acid.
-
Work-up: The reaction is quenched with water, and the product is extracted. The organic layer is washed, dried, and concentrated.
-
Expected Yield: 65-80%
Step 2: Cyclization to form the Benzofuran Ring
-
Reaction: The α-bromoketone undergoes intramolecular cyclization to form the benzofuran ring.
-
Reagents and Conditions: A base such as potassium carbonate or sodium hydroxide in a solvent like acetone or ethanol, often with heating.
-
Work-up: The reaction mixture is neutralized, and the product is extracted. The organic extracts are washed, dried, and concentrated. Purification is typically done by crystallization or column chromatography.
-
Expected Yield: 75-90%
Step 3: Demethylation
-
Reaction: The methyl ether is cleaved to reveal the free hydroxyl group.
-
Reagents and Conditions: A strong Lewis acid such as boron tribromide (BBr3) in an anhydrous solvent like dichloromethane at low temperature (e.g., -78 °C to room temperature).
-
Work-up: The reaction is carefully quenched with water or methanol, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product is purified.
-
Expected Yield: 80-95%
Part 3: Coupling and Final Steps
The final stage of the synthesis involves the coupling of the two fragments, followed by any necessary functional group manipulations.
Experimental Protocol:
Step 4: Suzuki Cross-Coupling
-
Reaction: The pyridine boronic ester and the bromo-benzofuran are coupled using a Suzuki reaction.
-
Reagents and Conditions: A palladium catalyst (e.g., Pd(PPh3)4 or a more modern catalyst system), a base (e.g., Na2CO3 or K3PO4), in a solvent mixture such as dioxane/water or DMF/water, under an inert atmosphere with heating.
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-(2-fluoro-6-aminopyridin-3-yl)benzofuran-5-ol, the des-methyl precursor for [11C]AZD4694.
-
Expected Yield: 50-70%
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Bromination | 2-amino-6-fluoropyridine | N-Bromosuccinimide | 70-85 |
| 2 | Borylation | 3-bromo-2-fluoro-6-aminopyridine | Bis(pinacolato)diboron, Pd(dppf)Cl2 | 60-75 |
| 3 | Acylation & Bromination | 4-methoxyphenol | Chloroacetyl chloride, Br2 | 65-80 |
| 4 | Cyclization | 2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone | K2CO3 | 75-90 |
| 5 | Demethylation | 2-bromo-5-methoxybenzofuran | BBr3 | 80-95 |
| 6 | Suzuki Coupling | Pyridine boronic ester & Bromo-benzofuran | Pd(PPh3)4, Na2CO3 | 50-70 |
Precursor for [18F]AZD4694 Synthesis
For the synthesis of [18F]AZD4694, a common precursor is the corresponding tosylate of the des-methylamino alcohol. The synthesis would follow a similar convergent pathway, with the final steps involving protection of the amine and phenol, followed by tosylation of the appropriate precursor alcohol. The radiolabeling step would then involve nucleophilic substitution of the tosylate with [18F]fluoride.
Conclusion
The convergent synthesis outlined in this guide provides a robust and efficient pathway to the precursor of AZD4694. By synthesizing the core pyridine and benzofuran fragments separately and then coupling them, this strategy allows for flexibility and optimization at each step, ultimately facilitating the production of this important PET radioligand for Alzheimer's disease research and diagnosis. The specific conditions and yields provided are based on established literature for similar transformations and serve as a strong foundation for the practical synthesis of these compounds.
References
Introduction
NAV4694, also known as [¹⁸F]-flutafuranol or [¹⁸F]-AZD4694, is a second-generation positron emission tomography (PET) radiotracer with high affinity and specificity for β-amyloid plaques, a hallmark of Alzheimer's disease.[1][2][3] Its precursor is a critical component in the synthesis of this imaging agent. This technical guide provides a detailed overview of the physicochemical properties of the key tosylated precursor of NAV4694, its synthesis, and characterization for researchers, scientists, and drug development professionals.
Physicochemical Properties
The direct precursor for the radiolabeling of NAV4694 is a tosylated derivative. While specific quantitative data such as a precise melting point and solubility parameters are not extensively detailed in the available literature, a significant amount of spectroscopic data has been published, which is summarized below.
Spectroscopic Data
The following tables detail the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for the tosylated precursor and its immediate synthetic intermediates, as characterized in scientific literature.
Table 1: Spectroscopic Data for the Tosylated NAV4694 Precursor (Compound 6) [4]
| Property | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.14 (s, 6H), 4.20 to 4.33 (m, 2H), 4.79 (dd, J = 47.6, 8.0 Hz, 2H), 6.51 to 6.57 (m, 1H), 6.67 to 6.82 (m, 1H), 7.08 (dd, J = 9.2, 2.6 Hz, 1H), 7.23 to 7.34 (m, 1H), 7.30 to 7.34 (m, 1H), 7.70 to 7.97 (m, 2H), 8.31 (dd, J = 8.8, 2.0 Hz 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 38.10, 38.13, 67.63, 67.84, 81.01, 82.70, 105.32, 106.05, 115.67, 117.86, 119.34, 123.12, 134.23, 134.33, 148.98, 156.36, 159.17, 165.74 |
| ¹⁹F NMR (282 MHz, CFCl₃) | -224 ppm |
| HRMS (FAB) | m/z calculated for C₁₈H₁₉FN₃OS: [M + 1]⁺ 344.1232; found: 343.1230 |
Table 2: Physicochemical Data for Key Synthetic Intermediates [4]
| Compound | Property | Data |
| Intermediate 3 | Appearance | Yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | 3.15 (s, 6H), 3.88 (s, 3H), 6.55 (d, J = 8.4 Hz, 1H), 7.04 (d, J = 9.2 Hz, 1H), 7.14 (d, J = 16.0 Hz, 1H), 7.29 (t, J = 14.0 Hz, 2H), 7.71 (d, J = 8.4 Hz, 1H), 7.83 (d, J = 8.4 Hz, 1H), 8.29 (s, 1H) | |
| ¹³C NMR (100 MHz, CDCl₃) | 38.14, 55.79, 104.13, 106.05, 115.31, 118.0, 119.41, 123.02, 134.08, 134.22,148.93, 159.15, 165.33 | |
| HRMS (FAB) | m/z calculated for C₁₇H₁₈N₃OS: [M]⁺ + 1 312.1171; found: 312.1167 | |
| Intermediate 5 (Alcohol) | ¹H NMR (400 MHz, CD₃COCD₃) | 3.17 (s, 6H), 3.96 (bs, 2H), 4.20 (bs, 2H), 6.65 (d, J = 8.9, Hz, 1H), 6.71 (d, J = 8.8 Hz, 1H), 7.10 (t, J = 8.2 Hz, 1H), 7.23 (d, J = 16.4 Hz, 1H), 7.43 (d, J = 16.4 Hz, 1H), 7.57 to 7.93 (m, 2H), 8.36 to 8.42 (m, 1H) |
| ¹³C NMR (100 MHz, CD₃COCD₃) | 37.08, 60.41, 70.33, 104.64, 105.07, 105.82, 115.79, 116.09, 117.76, 119.44, 122.88, 123.21, 133.65, 134.23, 149.04, 150.26, 157.26 |
Experimental Protocols
The synthesis of the NAV4694 precursor is a multi-step process, with the final step being the tosylation of an alcohol intermediate. The subsequent radiosynthesis involves a nucleophilic substitution of the tosyl group with [¹⁸F]fluoride.
Synthesis of the Tosylated Precursor (Compound 6)
The final step in the synthesis of the precursor involves the treatment of the alcohol intermediate (compound 5) with p-toluenesulfonyl chloride.[4] While the detailed reaction conditions for this specific step are not fully elaborated in the cited literature, it follows a standard chemical procedure. The synthesis of the preceding intermediate (compound 4) involves reacting the alcohol (0.15 g, 0.4 mmol) and 2-(Bromoethoxy)-tert-butyldimethylsilane (0.096 g, 0.4 mmol) in DMF (5 mL) with the addition of Cs₂CO₃ (0.20 g, 0.6 mmol), followed by stirring at 140°C for 6 hours.[4] The reaction is monitored by Thin Layer Chromatography (TLC), and upon completion, it is quenched with ice-cold water and extracted with ethyl acetate.[4]
Radiosynthesis of [¹⁸F]NAV4694
For the radiolabeling process, the tosylated precursor (typically 2-5 mg) is dissolved in dry acetonitrile.[4][5] This solution is then added to a vial containing anhydrous Kryptofix 2.2.2, K₂CO₃, and [¹⁸F]fluoride.[4] The reaction mixture is heated to around 100-110°C for 10-20 minutes.[4][5] After cooling, the crude product is diluted and purified using a C18 Sep-Pak cartridge.[4]
Analytical Characterization
The purity of the precursor and the final unlabeled compound (7A) is assessed using High-Performance Liquid Chromatography (HPLC).[4] A typical setup includes a C18 reversed-phase column with a gradient system of acetonitrile and water as the eluent, with detection at 254 and 280 nm.[4] The structural confirmation of the precursor and its intermediates is achieved through ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway to the tosylated NAV4694 precursor.
Caption: Synthetic pathway for the NAV4694 precursor.
Analytical Workflow
This diagram outlines the key analytical methods used for the characterization of the NAV4694 precursor and the final radiolabeled product.
Caption: Analytical characterization workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD4694: A Technical Guide to its Mechanism of Action in Amyloid Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4694, also known as NAV4694, is a high-affinity second-generation 18F-labeled positron emission tomography (PET) radioligand developed for the in vivo quantification of cerebral amyloid-beta (Aβ) plaques, a hallmark pathology of Alzheimer's disease.[1][2] Structurally similar to the benchmark amyloid imaging agent, Pittsburgh Compound B (PiB), AZD4694 offers the practical advantage of a longer radioactive half-life, facilitating its use in multi-center clinical trials.[1] This technical guide provides an in-depth overview of the mechanism of action of AZD4694, focusing on its binding to amyloid-beta, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.
Mechanism of Action: Selective and High-Affinity Binding to Amyloid-Beta Fibrils
The core mechanism of action of AZD4694 lies in its selective, reversible, and high-affinity binding to aggregated amyloid-beta, primarily in the form of fibrils that constitute amyloid plaques.[2] In vitro studies have demonstrated that AZD4694 binds to synthetic Aβ fibrils with high affinity.[2] This interaction is characterized by a low nanomolar equilibrium dissociation constant (Kd), indicating a strong binding affinity.
The binding is also highly selective for Aβ plaques found in the gray matter of the brain, with notably low non-specific binding to white matter.[2] This high signal-to-noise ratio is a critical feature for a successful amyloid PET imaging agent, enabling clear differentiation between regions with and without amyloid pathology.
While the primary binding target of AZD4694 is established to be fibrillar amyloid-beta, its interaction with other Aβ species, such as soluble oligomers, is less characterized in the public domain. The amyloid cascade hypothesis posits that soluble oligomers are the most neurotoxic species, making the ability to detect them in vivo a significant goal in Alzheimer's disease research. Further investigation into the binding profile of AZD4694 across the spectrum of Aβ aggregation states is an area of ongoing interest.
Quantitative Data
The binding characteristics and pharmacokinetic properties of AZD4694 have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
| Parameter | Value | Species/System | Reference |
| In Vitro Binding Affinity | |||
| Equilibrium Dissociation Constant (Kd) | 2.3 ± 0.3 nM | Synthetic Aβ1-40 fibrils | [2] |
| Inhibition Constant (Ki) vs. Flutemetamol | 18.5 ± 2.4 nM | Synthetic Aβ1-40 fibrils | [3] |
| Pharmacokinetics | |||
| Peak Brain Uptake | Rapid | Rat | [2] |
| Brain Clearance | Rapid from normal tissue | Rat | [2] |
| Specific Binding Peak | ~27 minutes post-injection | Human (AD patients) | [4] |
Table 1: In Vitro Binding and Pharmacokinetic Properties of AZD4694
| Brain Region | Alzheimer's Disease Patients (SUVR) | Healthy Controls (SUVR) | Reference |
| Gray Matter | 2.15 (24%) | 1.08 (11%) | [4] |
Table 2: Standardized Uptake Value Ratios (SUVR) of [18F]AZD4694 in Human Subjects. Data are presented as mean (coefficient of variation).
Experimental Protocols
In Vitro Binding Assay (Saturation Assay)
This protocol is a representative method for determining the binding affinity (Kd) of [3H]AZD4694 to synthetic amyloid-beta fibrils.
-
Preparation of Aβ Fibrils: Synthetic Aβ1-40 or Aβ1-42 peptides are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and incubated with gentle agitation at 37°C for several days to promote fibril formation. Fibril formation is typically confirmed by electron microscopy or thioflavin T fluorescence assay.
-
Binding Assay:
-
A fixed concentration of aggregated Aβ fibrils is incubated with increasing concentrations of [3H]AZD4694 in a binding buffer (e.g., PBS containing 0.1% bovine serum albumin) in a 96-well plate.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled AZD4694 or PiB).
-
The mixture is incubated to equilibrium (e.g., 2 hours at room temperature).
-
-
Separation of Bound and Free Ligand: The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter (e.g., Whatman GF/B). The filters are then washed with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The saturation binding data are then analyzed using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
Ex Vivo Autoradiography in a Transgenic Mouse Model
This protocol describes a typical procedure for assessing the in vivo binding of AZD4694 to amyloid plaques in the brains of transgenic mice, such as the Tg2576 model which overexpresses a mutant form of human amyloid precursor protein.
-
Animal Model: Aged Tg2576 mice (typically over 12 months of age) with established amyloid plaque pathology are used, along with age-matched wild-type control mice.
-
Radioligand Administration: [3H]AZD4694 is administered intravenously to the mice.
-
Brain Extraction and Sectioning: At a predetermined time point post-injection (e.g., 30-60 minutes), the mice are euthanized, and their brains are rapidly extracted, frozen, and sectioned on a cryostat.
-
Autoradiography: The brain sections are apposed to a phosphor imaging plate or autoradiographic film for a defined exposure period.
-
Image Analysis: The resulting autoradiograms are analyzed to quantify the radioactivity in different brain regions. The signal intensity in amyloid-rich areas (e.g., cortex and hippocampus) is compared to that in amyloid-poor regions (e.g., cerebellum) and to the brains of wild-type mice to determine the extent of specific binding.
Visualizations
Amyloid-Beta Aggregation and AZD4694 Binding
The following diagram illustrates the amyloid cascade and the putative binding site of AZD4694.
Amyloid-beta aggregation pathway and AZD4694 binding site.
Experimental Workflow for In Vitro Binding Assay
The following diagram outlines the key steps in an in vitro radioligand binding assay.
Workflow for in vitro saturation binding assay.
Conclusion
AZD4694 is a robust and highly valuable tool for the in vivo study of amyloid-beta pathology in Alzheimer's disease. Its mechanism of action is centered on its high-affinity and selective binding to fibrillar amyloid-beta, which allows for the sensitive and specific imaging of amyloid plaques in the brain. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working in the field of Alzheimer's disease. Further elucidation of its binding to other Aβ species will continue to refine our understanding of its utility as a biomarker and a tool for evaluating therapeutic interventions.
References
- 1. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical validation of 18F-AZD4694, an amyloid-β-specific PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of an Amyloid Plaque Detective: A Technical Guide to the Discovery and Development of the AZD4694 Precursor
An In-depth Look at the Synthesis, Structure-Activity Relationship, and Preclinical Validation of a Key Precursor for Amyloid-β PET Imaging
This technical guide provides a comprehensive overview of the discovery and development of the precursor to AZD4694 (also known as NAV4694), a high-affinity radioligand used in Positron Emission Tomography (PET) for the in vivo imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroimaging, offering detailed insights into the molecule's origins, synthesis, and characterization.
Discovery and Lead Optimization
The development of AZD4694 was part of a broader effort to create an ¹⁸F-labeled PET tracer with imaging characteristics comparable or superior to the first-generation carbon-11 labeled agent, Pittsburgh Compound B (¹¹C-PiB). The goal was to achieve high binding affinity for Aβ plaques, rapid brain entry and washout from non-target areas, and low non-specific binding, particularly to white matter. The longer half-life of fluorine-18 (110 minutes vs. 20 minutes for carbon-11) was a key driver, allowing for centralized manufacturing and broader distribution.[1][2]
The discovery process involved the synthesis and evaluation of a series of pyridyl derivatives of benzofurans, benzothiazoles, and benzoxazoles.[3] Structure-activity relationship (SAR) studies focused on optimizing properties critical for a successful PET ligand.
Structure-Activity Relationship (SAR)
The core scaffold, a 2-aryl-benzofuran, was identified as a promising chemotype. SAR exploration revealed several key insights:
-
Heterocyclic Core: The benzofuran core was found to provide a favorable balance of properties compared to benzothiazole and benzoxazole analogues.[3]
-
Amino Group: The presence of a methylamino group on the pyridyl ring was crucial for high-affinity binding to Aβ aggregates. Studies on related compound classes have shown that dimethylated amines generally confer strong binding affinity, while free or monomethylated amines can modulate this property.[4]
-
Fluorine Position: Introduction of a fluorine atom on the pyridyl ring was necessary for ¹⁸F-radiolabeling. Its specific placement was optimized to maintain high binding affinity while minimizing electronic effects that could negatively impact pharmacokinetics.
-
Lipophilicity: A critical parameter for PET brain imaging agents is lipophilicity (LogP). The molecule needed to be lipophilic enough to cross the blood-brain barrier but not so lipophilic that it would be retained non-specifically in lipid-rich tissues like white matter. The final compound, AZD4694 (designated as compound 27 in its discovery paper), was selected based on its optimal balance of these properties.[3]
Synthesis of the AZD4694 Precursor
The development of a robust synthetic route for the precursor molecule is fundamental for the consistent production of the final radiolabeled compound.
Precursor for [¹⁸F]AZD4694
The precursor for the fluorine-18 labeled version is a nitro-substituted compound, which allows for nucleophilic aromatic substitution with the [¹⁸F]fluoride ion. The synthesis of 2-(2-Nitro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol is a key step. While the specific multi-step synthesis from the seminal paper is complex, a generalized pathway involves the coupling of a functionalized benzofuran with a functionalized nitropyridine. A patent for related precursors describes using a protected benzofuran, for example, [6-(5-Ethoxymethoxy-benzofuran-2-yl)-2-nitro-pyridin-3-yl]-methyl-carbamic acid tert-butyl ester, which is then deprotected and fluorinated.[5]
Precursor for [¹¹C]AZD4694
For carbon-11 labeling, the immediate precursor is the N-desmethyl derivative, 2-(2-Fluoro-6-aminopyridin-3-yl)benzofuran-5-ol. This molecule is then radiolabeled via N-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[3][6][7] The synthesis of this precursor was achieved via a four-step convergent synthesis.[3]
Quantitative Data Summary
The favorable preclinical profile of AZD4694 is supported by extensive quantitative analysis.
| Parameter | Value | Species/System | Reference |
| Binding Affinity | |||
| Kd | 2.3 ± 0.3 nM | Aβ fibrils (in vitro) | [1][2] |
| Ki (vs. [¹²⁵I]IMPY) | 18.5 ± 2.4 nM | Aβ₁₋₄₀ fibrils | [3] |
| Radiolabeling | |||
| [¹¹C]AZD4694 Incorp. Yield | 60% | From [¹¹C]methyl iodide | [3] |
| Pharmacokinetics | |||
| Brain Uptake (Mouse) | 4.8% ID/g at 2 min | Normal Mouse (for a similar ¹¹C-benzofuran) | [8] |
| Brain Washout (Mouse) | 0.4% ID/g at 30 min | Normal Mouse (for a similar ¹¹C-benzofuran) | [8] |
| Brain Uptake (Rat) | Rapid entry and clearance | Normal Rat | [1] |
| Human PET Imaging | |||
| SUVR Threshold (Aβ+) | 1.55 | Cortical Composite vs. Cerebellar Grey | [4][9] |
| Test-Retest Variability | 4% - 6% | Reference Logan Method | [10] |
Table 1: Summary of key quantitative data for AZD4694 and related compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of a new PET tracer.
General Workflow
The development pipeline for the this compound and the final radioligand followed a standard, rigorous pathway from chemical synthesis to clinical validation.
In Vitro Aβ Fibril Binding Assay
This assay quantifies the binding affinity of the precursor and final compound to synthetic amyloid fibrils.
-
Preparation of Aβ₁₋₄₂ Fibrils : Synthetic Aβ₁₋₄₂ peptide is dissolved in a suitable solvent (e.g., DMSO) and then diluted in buffer (e.g., 1M Tris-HCl, pH 7.6). The solution is incubated at 37°C with agitation for over 24 hours to promote fibril formation. Fibril formation is confirmed using a Thioflavin T fluorescence assay.[1]
-
Competition Binding Assay : A fixed concentration of a known radioligand (e.g., [¹²⁵I]IMPY) is incubated with the prepared Aβ fibrils in the presence of increasing concentrations of the test compound (e.g., unlabeled this compound).
-
Separation and Counting : The mixture is filtered through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Autoradiography
This technique visualizes the binding of the radiolabeled compound to Aβ plaques in post-mortem human brain tissue.
-
Tissue Preparation : Cryostat sections (e.g., 20 µm thick) of post-mortem brain tissue from confirmed Alzheimer's disease patients and healthy controls are mounted on glass slides.
-
Incubation : The slides are incubated with a solution containing the radiolabeled compound (e.g., [³H]AZD4694 or [¹⁸F]AZD4694) in a buffer solution at room temperature.
-
Washing : To remove non-specifically bound radioligand, the slides are washed in a series of buffer solutions, often including a final dip in cold deionized water.
-
Imaging : The dried slides are apposed to a phosphor imaging plate or film for a set duration. The resulting image shows the distribution and density of radioligand binding sites. Specificity is confirmed by co-incubating adjacent sections with an excess of an unlabeled blocker (e.g., unlabeled AZD4694 or PiB).[1][2]
Animal Pharmacokinetic and Imaging Studies
These studies evaluate the compound's ability to cross the blood-brain barrier and its clearance from the brain in living animals.
-
Animal Models : Studies are conducted in normal rodents (e.g., Sprague-Dawley rats or NMRI mice) to assess pharmacokinetics and in transgenic mouse models of Alzheimer's disease (e.g., Tg2576) to assess in vivo plaque binding.[1][2][11]
-
Biodistribution Studies : The unlabeled or radiolabeled compound is administered intravenously (tail vein). At various time points post-injection (e.g., 2, 30, 60, 80 minutes), animals are euthanized, and brains and other organs are harvested. The concentration of the compound in the tissue is measured to calculate the percent injected dose per gram (%ID/g). Brain uptake and clearance ratios (e.g., brain₂ min / brain₆₀ min) are determined.[2][12]
-
Animal PET Imaging : Anesthetized animals (e.g., non-human primates or transgenic mice) are injected with the radiotracer and imaged using a microPET scanner. Dynamic scans are acquired to generate time-activity curves (TACs) for different brain regions, providing in vivo confirmation of brain kinetics and target engagement.[3]
Target Pathway: Amyloid Cascade
AZD4694 is designed to bind to aggregated Aβ plaques, the formation of which is a central event in the amyloid cascade hypothesis of Alzheimer's disease. This pathway provides the biological target for the imaging agent.
Conclusion
The discovery and development of the precursor to AZD4694 represent a successful medicinal chemistry effort to create a second-generation amyloid PET imaging agent. Through systematic evaluation of different heterocyclic cores and optimization of physicochemical properties, a lead compound was identified that, upon radiolabeling, exhibits excellent characteristics for clinical use.[3][8] AZD4694 displays imaging properties nearly identical to the gold-standard ¹¹C-PiB but with the logistical advantages of an ¹⁸F-label, including low non-specific white matter binding and a high signal-to-background ratio.[8] The robust synthesis of its precursor and the comprehensive preclinical and clinical validation have established AZD4694 as a valuable tool for both research and the potential clinical diagnosis of Alzheimer's disease.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. A brief history of Aβ imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyridylbenzofuran, pyridylbenzothiazole and pyridylbenzoxazole derivatives as ¹⁸F-PET imaging agents for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NEW BENZOFURANS SUITABLE AS PRECURSORS TO COMPOUNDS THAT ARE USEFUL FOR IMAGING AMYLOID DEPOSITS - Patent 2328891 [data.epo.org]
- 6. Synthesis and evaluation of [N-methyl-11C]N-desmethyl-loperamide as a new and improved PET radiotracer for imaging P-gp function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. download.uni-mainz.de [download.uni-mainz.de]
- 10. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2533636A4 - PREPARATION OF BENZOFURANES AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
In Vitro Characterization of the AZD4694 Precursor and the Resulting Novel Radioligand for Amyloid-β Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4694, also known as NAV4694, is a highly selective PET (Positron Emission Tomography) radioligand designed for the in vivo imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. Its favorable pharmacokinetic profile and high affinity for Aβ fibrils make it a valuable tool in both diagnostic settings and in the evaluation of anti-amyloid therapies. This technical guide provides a comprehensive overview of the in vitro characterization of AZD4694, with a preliminary focus on its precursor, which is essential for the synthesis of this important neuroimaging agent. While direct in vitro biological characterization of the precursor is not extensively reported in the literature, its role is critical in the successful radiosynthesis of the final active compound. This document will therefore detail the synthesis involving the precursor and then provide an in-depth analysis of the in vitro properties of AZD4694.
The AZD4694 Precursor and Synthesis of [¹⁸F]AZD4694
The synthesis of the radiolabeled [¹⁸F]AZD4694 involves a crucial precursor molecule. This precursor is typically an N-Boc-protected nitro compound. The synthesis of the final radioligand is achieved through radiofluorination of this precursor, followed by an acidic deprotection step. While the precursor itself is not the biologically active agent for imaging, its purity and reactivity are paramount for the successful and high-yield production of [¹⁸F]AZD4694.
A Technical Guide to the Preclinical Evaluation of Novel Amyloid Imaging Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential preclinical stages for the evaluation of novel amyloid imaging precursors, designed to serve as positron emission tomography (PET) tracers for the in vivo detection of amyloid-beta (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD).
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of Aβ plaques and the intracellular accumulation of neurofibrillary tangles.[1] The ability to visualize and quantify Aβ plaques in the living brain is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies.[2][3] PET imaging has emerged as a powerful tool for this purpose, contingent on the development of specific and sensitive radiotracers.[4][5] The preclinical evaluation of these novel imaging agents is a rigorous, multi-step process designed to ensure their suitability for clinical use. This process involves a series of in vitro and in vivo experiments to characterize the binding affinity, specificity, and pharmacokinetic properties of the candidate tracer.[6]
Chapter 1: Biological Context and Radiochemistry
A thorough understanding of the biological target is fundamental. Aβ peptides are derived from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases in what is known as the amyloidogenic pathway.[7][8] An alternative, non-amyloidogenic pathway involves α-secretase, which cleaves within the Aβ domain, precluding its formation.[9][10] Novel imaging precursors are designed to bind with high affinity and specificity to the aggregated β-pleated sheet structures of Aβ plaques.[11]
Amyloid Precursor Protein (APP) Processing Pathways
The processing of APP determines the production of the pathogenic Aβ peptide. The balance between the amyloidogenic and non-amyloidogenic pathways is critical in AD pathogenesis.
Radiolabeling Strategy
An ideal PET tracer must be labeled with a positron-emitting radionuclide. The choice of radionuclide is critical, with Carbon-11 (¹¹C, half-life ≈ 20.4 minutes) and Fluorine-18 (¹⁸F, half-life ≈ 109.8 minutes) being the most common.[12] While ¹¹C allows for multiple scans in a single day, the longer half-life of ¹⁸F facilitates centralized production and distribution, making it more practical for widespread clinical use.[4][12] The synthesis process must yield a product with high radiochemical purity and specific activity.
Chapter 2: In Vitro Evaluation
The initial screening of novel precursors is performed using in vitro assays to determine their fundamental binding characteristics.
Experimental Workflow for In Vitro Evaluation
A systematic workflow is employed to characterize the binding affinity and specificity of candidate tracers before proceeding to more complex in vivo studies.
Competitive Binding Assays
These assays are essential for quantifying the binding affinity of a novel radiolabeled tracer for Aβ plaques.
-
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of the novel tracer.
-
Methodology:
-
Tissue Preparation: Brain homogenates from confirmed AD patients or transgenic animal models rich in Aβ plaques are used.
-
Assay Setup: A fixed concentration of a known high-affinity radioligand (the "gold standard," e.g., [³H]PIB) is incubated with the brain homogenates.
-
Competition: Increasing concentrations of the novel, non-radiolabeled precursor (the "competitor") are added to the incubation mixture.
-
Separation: Bound and free radioligand are separated via rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Analysis: The data are plotted as the percentage of specific binding of the known radioligand versus the concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value.
-
In Vitro Autoradiography
This technique provides visual confirmation of the tracer's binding specificity to Aβ plaques on a microscopic level.[13]
-
Objective: To visualize the regional distribution and specificity of tracer binding in brain tissue.
-
Methodology:
-
Tissue Preparation: Unfixed, frozen postmortem brain sections (10-20 µm thick) from AD patients and healthy controls are mounted on slides.[14]
-
Incubation: The slides are incubated with a low nanomolar concentration of the novel radiolabeled tracer.[14] Adjacent sections are incubated with the radiotracer plus a high concentration of a known Aβ ligand (e.g., unlabeled PIB) or the novel precursor itself to determine non-specific binding.
-
Washing: Slides are washed in buffer to remove unbound tracer.[14]
-
Imaging: The dried slides are exposed to a phosphor imaging plate or film.[13][14]
-
Analysis: The resulting images are digitized and analyzed. The binding pattern of the tracer should correlate with the known distribution of Aβ plaques, which can be confirmed by subsequent immunohistochemical staining of the same or adjacent sections (e.g., with antibodies like 6E10).[1][15]
-
Data Presentation: In Vitro Binding Affinities
The affinity of a tracer for Aβ plaques is a critical parameter. High affinity (low Ki value) is desirable for a strong signal.
| Tracer | Chemical Class | Target | Ki (nM) | Reference |
| [¹¹C]PIB | Thioflavin T | Fibrillar Aβ | 1-3 | [16] |
| [¹⁸F]Florbetapir | Stilbene derivative | Fibrillar Aβ | ~3.1 | [16] |
| [¹⁸F]Florbetaben | Stilbene derivative | Fibrillar Aβ | High Affinity | [3][17] |
| [¹⁸F]Flutemetamol | Thioflavin T | Fibrillar Aβ | High Affinity | [17] |
Note: Ki values can vary depending on the specific assay conditions and tissue source.
Chapter 3: In Vivo Evaluation in Animal Models
Promising candidates from in vitro studies are advanced to in vivo evaluation in appropriate animal models of Alzheimer's disease (e.g., APP/PS1 or 5XFAD transgenic mice).[18]
Experimental Workflow for In Vivo Preclinical Evaluation
This phase assesses the tracer's behavior in a living system, focusing on its ability to cross the blood-brain barrier and specifically bind to its target.
Ex Vivo Biodistribution Studies
These studies provide a quantitative measure of the tracer's uptake and distribution in various organs, including the brain.
-
Objective: To determine the initial brain uptake, clearance rate, and overall organ distribution of the radiotracer.
-
Methodology:
-
Injection: The radiotracer is administered intravenously (i.v.) to both transgenic and wild-type control animals.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 10, 30, 60 minutes).
-
Tissue Dissection: The brain and other major organs are rapidly dissected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Analysis: Data are expressed as the percentage of the injected dose per gram of tissue (%ID/g). An ideal tracer shows high initial brain penetration followed by rapid washout from non-target areas, resulting in a high target-to-background ratio.[19]
-
In Vivo MicroPET Imaging
MicroPET allows for non-invasive, longitudinal imaging of Aβ plaque burden in living animal models.[4][20]
-
Objective: To visually and quantitatively assess the tracer's ability to bind to Aβ plaques in the brain over time.
-
Methodology:
-
Animal Preparation: Anesthetized transgenic and wild-type mice are placed in the microPET scanner.
-
Tracer Injection: The radiotracer is administered via a tail vein catheter.
-
Image Acquisition: Dynamic scanning is typically performed for 60-90 minutes immediately following injection.[12]
-
Image Reconstruction: The acquired data are reconstructed to generate 3D images of tracer distribution in the brain.
-
Analysis: Regions of interest (ROIs) are drawn on the images, often co-registered with an anatomical MRI or CT scan.[21] The standardized uptake value ratio (SUVR) is calculated by normalizing the radioactivity in a target region (e.g., cortex) to a reference region with minimal specific binding (e.g., cerebellum).[3][22] Higher SUVR in transgenic animals compared to wild-type controls indicates specific binding to Aβ plaques.[1]
-
Data Presentation: In Vivo Brain Uptake and Target Ratios
Successful tracers must demonstrate sufficient brain uptake and a high ratio of specific binding in plaque-rich regions versus non-specific binding in reference regions.
| Tracer | Animal Model | Brain Uptake (2 min, %ID/g) | Cortical SUVR (60 min) | Reference |
| [¹¹C]PIB | APP23 | ~6.0 | ~1.5 - 2.0 | [23] |
| [¹⁸F]Florbetaben | APPPS1 | High | Significantly elevated | [18] |
| [¹⁸F]Flutemetamol | 6xTg | High | Significantly elevated | [1] |
Note: Values are approximate and depend on the specific animal model, age, and quantification method.
Conclusion
The preclinical evaluation of novel amyloid imaging precursors is a comprehensive process that systematically assesses the suitability of a candidate tracer for clinical applications. A successful precursor must exhibit high affinity and specificity for Aβ plaques in vitro, demonstrate excellent brain penetration and favorable pharmacokinetics in vivo, and provide a high-quality signal in PET imaging studies.[19] The methodologies and data presented in this guide form the core foundation for identifying and validating the next generation of imaging agents that will be pivotal in the fight against Alzheimer's disease.
References
- 1. MicroPET Imaging Assessment of Brain Tau and Amyloid Deposition in 6 × Tg Alzheimer's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The Who, When, Why, and How of PET Amyloid Imaging in Management of Alzheimer’s Disease—Review of Literature and Interesting Images - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical studies of potential amyloid binding PET/SPECT ligands in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cerebral amyloid PET imaging in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PET Imaging in Preclinical Anti-Aβ Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Aβ Amyloid Plaques and Tau Protein in Postmortem Human Alzheimer’s Disease Brain by Autoradiography Using [18F]Flotaza, [125I]IBETA, [124/125I]IPPI and Immunohistochemistry Analysis Using QuPath - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. appliedradiology.com [appliedradiology.com]
- 17. Amyloid Imaging: Poised for Integration into Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pub.dzne.de [pub.dzne.de]
- 19. PET tracers for detection of early stage Alzheimer’s disease | Washington University Office of Technology Management [tech.wustl.edu]
- 20. researchgate.net [researchgate.net]
- 21. Micro-Imaging of Amyloid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PET Imaging in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Radiosynthesis of [18F]AZD4694
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the radiosynthesis of [18F]AZD4694, a positron emission tomography (PET) radioligand used for imaging amyloid-β plaques in the brain. The following sections outline the necessary materials, step-by-step experimental procedures, and expected outcomes based on published research.
Introduction
[18F]AZD4694, also known as [18F]NAV4694, is a fluorine-18 labeled radiotracer with high affinity and specificity for amyloid-β plaques, a key pathological hallmark of Alzheimer's disease. Its favorable pharmacokinetic profile and lower white matter binding compared to other amyloid PET tracers make it a valuable tool in neuroscience research and clinical trials. The radiosynthesis is typically achieved through a nucleophilic substitution reaction on a suitable precursor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the radiosynthesis of [18F]AZD4694, compiled from various reported methods.
| Parameter | Reported Values | References |
| Precursor Amount | 0.5 - 3 mg | [1],[2] |
| Reaction Temperature | 100°C - 115°C | [3],[4],[2] |
| Reaction Time | 5 - 20 minutes | [1],[3],[2] |
| Radiochemical Yield (decay corrected) | 13 ± 3% to 42% | [5],[6],[2] |
| Radiochemical Purity | >95% to >99% | [3],[5],[6],[2] |
| Molar Activity / Specific Activity | 255 ± 125 GBq/μmol to 555 ± 230 GBq/μmol | [6],[2] |
| Total Synthesis Time | 45 - 70 minutes | [5],[6] |
Experimental Protocol: Automated Radiosynthesis of [18F]AZD4694
This protocol describes an automated synthesis procedure adaptable to commercial synthesis modules like the GE TRACERlab FX2N.
1. Reagents and Materials
-
AZD4694 precursor (e.g., N-Boc-protected nitro precursor or tosylated precursor)
-
[18F]Fluoride (produced via 18O(p,n)18F nuclear reaction)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium Carbonate (K2CO3) or Sodium Bicarbonate (NaHCO3)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol (for formulation)
-
Sterile Water for Injection
-
Phosphate Buffer (sterile)
-
Ascorbic Acid
-
Sep-Pak Light QMA Cartridge
-
Sep-Pak C18 Cartridge (or equivalent for purification)
2. [18F]Fluoride Trapping and Elution
-
Aqueous [18F]fluoride is produced from an [18O]water target.
-
The [18F]fluoride is passed through a pre-conditioned Sep-Pak Light QMA cartridge. The cartridge is typically pre-conditioned with potassium carbonate or sodium bicarbonate solution followed by deionized water.[1]
-
The trapped [18F]fluoride is then eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile.[1]
3. Azeotropic Drying
-
The [18F]fluoride/K2.2.2/K2CO3 mixture in acetonitrile is evaporated to dryness.
-
This drying step is repeated with additional portions of acetonitrile at approximately 95°C under a stream of inert gas (e.g., nitrogen) and reduced pressure to ensure the removal of water.[1]
4. Radiofluorination (Labeling Reaction)
-
A solution of the this compound (e.g., 2-3 mg) dissolved in anhydrous DMSO (e.g., 1 mL) is added to the dried [18F]fluoride complex.[1],[2]
-
The reaction mixture is heated to 105-110°C for 7-10 minutes to facilitate the nucleophilic substitution.[1],[2] This step produces the protected form of [18F]AZD4694.
5. Deprotection (if necessary)
-
If a Boc-protected precursor is used, a deprotection step is required.
-
After cooling the reaction mixture, hydrochloric acid (e.g., 0.6 M HCl) is added, and the mixture is heated for approximately 5 minutes.[2]
-
The solution is then neutralized with a sodium hydroxide solution.[4]
6. Purification
-
The crude reaction mixture is diluted with water.
-
The diluted solution is passed through a C18 Sep-Pak cartridge, which retains the [18F]AZD4694.
-
The C18 cartridge is washed with water to remove unreacted [18F]fluoride and other polar impurities.[1],[3]
-
The purified, protected [18F]AZD4694 is eluted from the C18 cartridge with ethanol.[1] Some protocols may utilize semi-preparative HPLC for purification.[6]
7. Formulation
-
The ethanolic solution of the final product is passed through a sterile filter into a sterile vial.
-
The final product is formulated for injection by diluting with a sterile phosphate buffer.[1]
-
A small amount of ascorbic acid may be added as a stabilizer.[1]
8. Quality Control
-
Radiochemical Purity and Identity: Determined by analytical High-Performance Liquid Chromatography (HPLC) by comparing the retention time of the product with a non-radioactive standard.
-
Residual Solvents: Gas Chromatography (GC) is used to quantify the amount of residual solvents like acetonitrile, DMSO, and ethanol.
-
pH: The pH of the final product should be within the acceptable range for intravenous injection.
-
Radionuclidic Purity: Assessed by gamma-ray spectroscopy.
-
Bacterial Endotoxins: Tested to ensure sterility.
Visualizations
Caption: Workflow for the automated radiosynthesis of [18F]AZD4694.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 5. projects.itn.pt [projects.itn.pt]
- 6. Head-to-Head Comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-Amyloid Imaging in Aging and Dementia | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols: Step-by-Step [11C]AZD4694 Labeling Procedure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis, purification, and quality control of the positron emission tomography (PET) radioligand [11C]AZD4694. This radiotracer is a carbon-11 labeled isotopolog of AZD4694, a molecule with high affinity for β-amyloid plaques, making it a valuable tool in Alzheimer's disease research. The procedure involves the N-methylation of the precursor, 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol, using [11C]methyl iodide. Following the radiosynthesis, the product is purified by semi-preparative high-performance liquid chromatography (HPLC) and formulated for intravenous injection. Quality control measures are outlined to ensure the final product's identity, purity, and specific activity.
Introduction
[11C]AZD4694 is a PET radioligand used for imaging β-amyloid plaques in the brain. Its synthesis involves the incorporation of the short-lived positron-emitting isotope, carbon-11 (t½ = 20.4 min), into the parent molecule. The procedure described herein is based on the N-[11C]-methylation of a suitable precursor.[1] This document provides a comprehensive, step-by-step guide for researchers and professionals in the field of radiopharmaceutical sciences.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol (Precursor) | Specialized chemical supplier | >98% purity |
| [11C]Methyl Iodide ([11C]CH3I) | Produced from cyclotron via [11C]CO2 or [11C]CH4 | Radiopharmaceutical |
| Acetonitrile (MeCN) | HPLC Grade | Anhydrous |
| Dimethylformamide (DMF) | HPLC Grade | Anhydrous |
| Water for Injection (WFI) | Pharmaceutical Grade | Sterile |
| Ethanol (EtOH) | USP Grade | Sterile |
| Saline (0.9% NaCl) | USP Grade | Sterile |
| C18 Sep-Pak Cartridge | Waters or equivalent | |
| Sterile Millex-GV filter (0.22 µm) | Millipore or equivalent |
Experimental Protocols
Overview of the [11C]AZD4694 Synthesis Workflow
The overall workflow for the preparation of [11C]AZD4694 is depicted in the flowchart below. It begins with the production of [11C]methyl iodide, followed by the radiolabeling reaction, purification of the product, and finally, formulation and quality control.
Caption: Workflow for the synthesis of [11C]AZD4694.
Step-by-Step Radiolabeling Procedure
-
Precursor Preparation: Dissolve 0.5-1.0 mg of the 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol precursor in 200-300 µL of anhydrous dimethylformamide (DMF) in a sealed reaction vessel.
-
[11C]Methyl Iodide Trapping: Bubble the gaseous [11C]methyl iodide produced from the cyclotron target through the precursor solution at room temperature until the radioactivity in the trap ceases to increase.
-
N-[11C]-Methylation Reaction: Seal the reaction vessel and heat it at 80-100 °C for 5 minutes.
-
Quenching and Preparation for HPLC: After the reaction time, cool the vessel and quench the reaction by adding 0.5-1.0 mL of the semi-preparative HPLC mobile phase.
Semi-Preparative HPLC Purification
Purify the crude reaction mixture using a semi-preparative HPLC system with the following suggested conditions:
| Parameter | Value |
| Column | Reverse-phase C18, 10 µm, 250 x 10 mm |
| Mobile Phase | 40-50% Acetonitrile in 50 mM Ammonium Formate Buffer (pH 6.5-7.5) |
| Flow Rate | 4-6 mL/min |
| Detection | UV (254 nm) and radioactivity detectors in series |
Collect the radioactive peak corresponding to [11C]AZD4694. The retention time should be determined beforehand using the non-radioactive AZD4694 standard.
Formulation
-
Trapping of Purified Product: Dilute the collected HPLC fraction with approximately 20 mL of WFI and pass it through a C18 Sep-Pak cartridge to trap the [11C]AZD4694.
-
Elution and Sterilization: Wash the cartridge with 5-10 mL of WFI. Elute the [11C]AZD4694 from the cartridge with 0.5-1.0 mL of sterile ethanol.
-
Final Formulation: Dilute the ethanolic solution with 9.0-9.5 mL of sterile saline for a final injectable solution with an ethanol concentration of ≤10% v/v. Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
Perform the following quality control tests on the final product before administration.
| Parameter | Specification | Method |
| Radiochemical Purity | ≥ 98% | Analytical HPLC |
| Radiochemical Identity | Retention time matches that of the AZD4694 standard | Analytical HPLC |
| pH | 5.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | Ethanol ≤ 10% v/v, Acetonitrile < 410 ppm | Gas Chromatography (GC) |
| Visual Inspection | Clear, colorless solution, free of particulates | Visual |
| Sterility | Sterile | Standard sterility testing |
| Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
Analytical HPLC Method for Radiochemical Purity
| Parameter | Value |
| Column | Reverse-phase C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | 45% Acetonitrile in 0.1 M Ammonium Formate (pH 6.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (254 nm) and radioactivity detectors in series |
Data Presentation
The following table summarizes the expected quantitative data for the [11C]AZD4694 synthesis.
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | ~60% (based on trapped [11C]CH3I)[1] |
| Radiochemical Purity | > 98% |
| Specific Activity (at end of synthesis) | > 37 GBq/µmol (> 1 Ci/µmol) |
| Total Synthesis Time | 30 - 40 minutes |
Signaling Pathways and Logical Relationships
The synthesis of [11C]AZD4694 does not directly involve a biological signaling pathway. The logical relationship of the synthesis is a sequential chemical process as illustrated in the workflow diagram in section 3.1. The key transformation is the nucleophilic substitution reaction at the amino group of the precursor by the electrophilic [11C]methyl group of [11C]methyl iodide.
Caption: The core N-[11C]-methylation reaction.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]NAV4694, also known as [18F]AZD4694, is a fluorine-18 labeled PET radiopharmaceutical agent designed for the imaging and evaluation of beta-amyloid plaques in the brain, a key hallmark of Alzheimer's disease.[1][2] Its favorable imaging characteristics, including high affinity for beta-amyloid plaques and low non-specific white matter binding, make it a valuable tool in neuroscience research and clinical trials for neurodegenerative diseases.[3][4] This document provides detailed application notes and protocols for the automated synthesis of [18F]NAV4694, aimed at facilitating its production for preclinical and clinical research.
Automated Synthesis Modules
The synthesis of [18F]NAV4694 can be automated on various commercially available synthesis modules. While protocols have been specifically published for the FX2N synthesis module, other platforms such as the GE TRACERlab series can be adapted for this radiosynthesis with appropriate configuration.[5][6][7] The general principle involves a two-step reaction sequence: a nucleophilic radiofluorination followed by an acid-mediated deprotection.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the automated synthesis of [18F]NAV4694.
Table 1: Synthesis Parameters and Radiochemical Outcomes
| Parameter | Reported Value(s) | Synthesis Module | Reference |
| Precursor | N-Boc protected nitro precursor, Tosylate precursor | Not specified, FX2N | [4],[5] |
| Precursor Amount | 0.5 - 2.0 mg | FX2N | [5] |
| Radiochemical Yield (Decay Corrected) | 13 ± 3% | FX2N | [5] |
| 16% | Not specified | [4] | |
| Radiochemical Purity | 99 ± 0.5% | FX2N | [5] |
| >98% | Not specified | [4] | |
| Molar Activity / Specific Activity | 255 ± 125 GBq/µmol | FX2N | [5] |
| 555 ± 230 GBq/µmol | Not specified | [4][8] | |
| Total Synthesis Time | ~65 minutes | Not specified | [4][8] |
Table 2: Quality Control Parameters
| Parameter | Method | Reported Value(s) | Reference |
| Retention Time ([18F]NAV4694) | HPLC | 17.6 ± 0.8 min | [5] |
| Retention Time (Cold Standard) | HPLC | 17.4 ± 0.7 min | [5] |
| In Vitro Stability | HPLC (plasma) | 96 ± 2% | [5] |
| In Vivo Stability | HPLC (plasma) | 94 ± 2% | [5] |
| Residual Solvents (DMSO, Ethanol) | Gas Chromatography | Below prescribed limits | [5] |
Experimental Protocols
Reagent Preparation
-
[18F]Fluoride Production: Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elution of [18F]Fluoride: Elute the trapped [18F]fluoride from the cartridge into the reactor vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Precursor Solution: Prepare a solution of the NAV4694 precursor (e.g., N-Boc-nitro-NAV4694 or tosyl-NAV4694) in a suitable solvent such as dimethyl sulfoxide (DMSO). A concentration of 2 mg of precursor has been found to be suitable.[5]
-
Hydrolysis Reagent: Prepare a solution of hydrochloric acid (e.g., 0.6 M HCl).[5]
-
Neutralization Reagent: Prepare a solution of sodium hydroxide for neutralization after hydrolysis.
-
Purification Cartridges: Pre-condition the C18 purification cartridges according to the manufacturer's instructions.
Automated Radiosynthesis Procedure (Example based on FX2N Module)
The following is a generalized protocol based on published data for the FX2N synthesis module.[5] Users should adapt this to their specific automated synthesis platform.
-
[18F]Fluoride Trapping and Elution: Transfer the aqueous [18F]fluoride from the cyclotron target to the synthesis module and trap it on an anion exchange cartridge. Elute the [18F]fluoride into the reaction vessel.
-
Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Radiolabeling: Add the precursor solution (e.g., 2 mg in DMSO) to the dried [18F]fluoride. Heat the reaction mixture at 110°C for 10 minutes.[5]
-
Hydrolysis (Deprotection): After cooling, add the hydrochloric acid solution (0.6 M) to the reaction vessel and heat for 5 minutes to remove the protecting group.[5]
-
Neutralization: Cool the reaction mixture and neutralize it with the sodium hydroxide solution.
-
Purification: Load the crude product onto a pre-conditioned C18 cartridge. Wash the cartridge with water to remove unreacted [18F]fluoride and other polar impurities. Elute the final [18F]NAV4694 product with ethanol. A C18 plus long cartridge has been reported to provide the highest radiochemical yield.[5]
-
Formulation: The ethanolic solution of [18F]NAV4694 is typically diluted with a suitable buffer (e.g., phosphate buffered saline) and passed through a sterile filter into a sterile vial for quality control and injection.
Quality Control
-
High-Performance Liquid Chromatography (HPLC):
-
Radiochemical Purity and Identity: Analyze the final product using a reverse-phase C18 HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile and water/buffer). The identity of [18F]NAV4694 is confirmed by co-elution with a non-radioactive standard.
-
Specific Activity: Determine the specific activity by quantifying the amount of NAV4694 using a calibrated UV detector and measuring the radioactivity with a dose calibrator.
-
-
Gas Chromatography (GC): Analyze for residual solvents such as acetonitrile, DMSO, and ethanol to ensure they are within acceptable limits.
-
Radionuclide Identity: Confirm the identity of the radionuclide as fluorine-18 by measuring its half-life.
-
pH: Measure the pH of the final product solution.
-
Sterility and Endotoxin Testing: Perform sterility and endotoxin tests on the final product to ensure it is suitable for injection.
Visualizations
Chemical Synthesis Pathway
Caption: Chemical synthesis pathway of [18F]NAV4694.
Automated Synthesis Workflow
Caption: Automated synthesis workflow for [18F]NAV4694.
References
- 1. Navidea Announces Presentations Highlighting NAV4694 Beta-Amyloid, PET Imaging Agent at the German Society of Nuclear Medicine Congress :: Navidea Biopharmaceuticals, Inc. (NAVB) [navidea.com]
- 2. openmedscience.com [openmedscience.com]
- 3. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openmedscience.com [openmedscience.com]
- 7. Highlighting the Versatility of the Tracerlab Synthesis Modules. Part 1: Fully Automated Production of [18F]Labelled Radiopharmaceuticals using a Tracerlab FXFN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for AZD4694 Precursor in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4694, also known as NAV4694, is a high-affinity fluorine-18 labeled positron emission tomography (PET) radioligand designed for the in vivo imaging of amyloid-β (Aβ) plaques in the brain.[1][2][3] Its favorable pharmacokinetic profile and low non-specific binding in white matter make it a valuable tool for the diagnosis of Alzheimer's disease (AD) and for monitoring the efficacy of anti-amyloid therapies.[4][5][6] Structurally similar to the well-established carbon-11 labeled Pittsburgh Compound B ([11C]PiB), [18F]AZD4694 possesses the advantage of a longer half-life (110 minutes for 18F versus 20 minutes for 11C), allowing for centralized production and wider clinical accessibility.[2][3]
These application notes provide detailed protocols for the radiolabeling of the AZD4694 precursor to yield [18F]AZD4694 and for its subsequent use in in vivo PET imaging studies.
Quantitative Data
The following tables summarize key quantitative data for [18F]AZD4694, facilitating comparison and experimental planning.
Table 1: Binding Characteristics and Radiosynthesis Parameters of [18F]AZD4694
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 2.3 ± 0.3 nM | [5][6] |
| Radiochemical Yield | 13 ± 3% (decay corrected) | [7] |
| Radiochemical Purity | >99% | [7] |
| Molar Activity | 255 ± 125 GBq/μmol | [7] |
Table 2: In Vivo PET Imaging Data with [18F]AZD4694
| Parameter | Value | Subject Group | Reference |
| Mean SUVR | 1.14 ± 0.09 | Cognitively Unimpaired (CU) Young Adults | [2][3] |
| Optimal SUVR Cutoff | 1.55 | For Amyloid-β Positivity | [2] |
| Image Acquisition Time | 40-70 minutes post-injection | Human Studies | [8][9] |
| Reference Region | Cerebellar Gray Matter | Human Studies | [2][8] |
Experimental Protocols
Radiolabeling of this compound to Synthesize [18F]AZD4694
This protocol describes the automated, two-step radiosynthesis of [18F]AZD4694 from its precursor.
Materials:
-
This compound
-
[18F]Fluoride (no-carrier-added)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
0.6 M Hydrochloric acid (HCl)
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Ethanol, USP
-
Phosphate buffer, sterile
-
Ascorbic acid
Protocol:
-
[18F]Fluoride Trapping and Elution:
-
Pass the aqueous [18F]fluoride solution through a pre-conditioned C18 Sep-Pak cartridge to trap the [18F]fluoride.
-
Elute the [18F]fluoride from the cartridge into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
-
Azeotropic Drying:
-
Evaporate the solvent to dryness at 95 °C with a stream of inert gas (e.g., nitrogen) and under reduced pressure. Repeat with additional acetonitrile to ensure the complex is free of water.
-
-
Nucleophilic Fluorination:
-
Hydrolysis:
-
After cooling, add 0.6 M HCl to the reaction mixture.
-
Heat for an additional 5 minutes to hydrolyze the protecting groups and yield [18F]AZD4694.[7]
-
-
Purification:
-
Neutralize the reaction mixture.
-
Pass the crude product through a C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unreacted [18F]fluoride and other polar impurities.
-
Elute the purified [18F]AZD4694 from the cartridge with ethanol.
-
-
Formulation:
-
Dilute the ethanolic solution of [18F]AZD4694 with sterile phosphate buffer and add ascorbic acid for stabilization.[1]
-
The final product is a sterile, injectable solution ready for quality control and in vivo use.
-
In Vivo PET Imaging of Amyloid Plaques with [18F]AZD4694
This protocol outlines the procedure for conducting a PET imaging study in human subjects.
Patient Preparation:
-
Obtain informed consent from all participants.
-
Ensure patients have been fasting for at least 4 hours prior to the scan.
-
A catheter will be placed in a peripheral vein for radiotracer injection.
Protocol:
-
Radiotracer Administration:
-
Administer a bolus intravenous injection of 350 ± 50 MBq of [18F]AZD4694.[7]
-
-
Image Acquisition:
-
Position the patient's head in the PET scanner.
-
Acquire dynamic or static PET images. For static imaging, a typical acquisition window is 40 to 70 minutes post-injection.[8][9]
-
For quantitative analysis, a dynamic scan of 60-90 minutes may be performed with arterial blood sampling to generate a metabolite-corrected plasma input function.[10]
-
-
Image Reconstruction and Processing:
-
Reconstruct the PET data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).[9]
-
Co-register the PET images with the subject's structural MRI scan for anatomical localization of radiotracer uptake.
-
-
Data Analysis:
-
Define regions of interest (ROIs) on the co-registered MRI, including cortical regions (e.g., precuneus, prefrontal, cingulate) and a reference region.
-
The cerebellar gray matter is the recommended reference region due to its low amyloid plaque burden.[2][8]
-
Calculate the Standardized Uptake Value Ratio (SUVR) for each cortical ROI by dividing the mean radioactivity concentration in the ROI by the mean radioactivity concentration in the cerebellar gray matter.
-
An SUVR cutoff of 1.55 can be used to classify scans as amyloid-positive or amyloid-negative.[2]
-
Visualizations
Caption: Workflow for the radiosynthesis of [18F]AZD4694.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Determining Amyloid-β Positivity Using 18F-AZD4694 PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for PET Scan Imaging with [18F]AZD4694 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) imaging is a powerful, non-invasive technique crucial for the preclinical evaluation of novel therapeutics for Alzheimer's disease (AD). The radiotracer [18F]AZD4694 (also known as NAV4694) is a second-generation amyloid-beta (Aβ) imaging agent with high affinity for Aβ plaques and favorable characteristics such as lower white matter binding compared to other 18F-labeled tracers. These properties make it a promising tool for visualizing and quantifying Aβ pathology in the brains of AD mouse models, facilitating longitudinal studies to monitor disease progression and treatment efficacy.
This document provides detailed protocols for utilizing [18F]AZD4694 in PET imaging studies with transgenic mouse models of Alzheimer's disease.
Key Characteristics of [18F]AZD4694
| Property | Value | Reference |
| Target | Fibrillar Amyloid-Beta (Aβ) Plaques | [1] |
| Radionuclide | Fluorine-18 (18F) | [1] |
| Half-life | ~110 minutes | [1] |
| Binding Affinity (Kd) | High affinity for Aβ fibrils | N/A |
| Key Advantage | Lower non-specific white matter binding compared to other 18F-labeled amyloid tracers. | [1] |
Experimental Protocols
I. Radiotracer Preparation and Quality Control
-
Synthesis of [18F]AZD4694: The synthesis of [18F]AZD4694 is typically performed via automated synthesis modules. The process involves a nucleophilic substitution reaction of a suitable precursor with [18F]fluoride.
-
Purification: The crude product is purified using High-Performance Liquid Chromatography (HPLC) to achieve high radiochemical purity.
-
Quality Control:
-
Radiochemical Purity: Assessed by analytical HPLC to be >95%.
-
Molar Activity: Determined to ensure a low injected mass to avoid pharmacological effects.
-
Residual Solvents: Measured by gas chromatography to be within acceptable limits.
-
pH and Sterility: The final product should be formulated in a biocompatible solution (e.g., sterile saline) with a physiological pH and be sterile and pyrogen-free.
-
II. Animal Models and Handling
A variety of transgenic mouse models that recapitulate aspects of Alzheimer's disease pathology can be used. Commonly used models for amyloid PET imaging include:
-
Tg2576: Expresses human amyloid precursor protein (APP) with the Swedish mutation. Amyloid plaques typically develop at an advanced age.
-
APP/PS1: Co-expresses mutant human APP and presenilin-1 (PS1). These mice show accelerated Aβ deposition.
-
5XFAD: Expresses five familial AD mutations in APP and PS1, leading to rapid and aggressive amyloid pathology.
-
APP23: Expresses human APP with the Swedish mutation, leading to the formation of large, compact Aβ deposits.[2]
Animal Handling and Preparation:
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the imaging study.
-
Fasting: To reduce variability in radiotracer uptake, mice are typically fasted for 4-6 hours before the scan, with free access to water.
-
Anesthesia: Anesthesia is required to immobilize the animal during the scan. Isoflurane (1-2% in oxygen) is commonly used and delivered via a nose cone. Body temperature should be maintained at 37°C using a heating pad.
III. PET Scan Acquisition
-
Radiotracer Administration:
-
The recommended injected dose of [18F]AZD4694 for a mouse is typically in the range of 3.7-7.4 MBq (100-200 µCi).
-
The radiotracer is administered as a bolus injection via the tail vein.
-
-
Uptake Period: An uptake period of 40-70 minutes is generally allowed between radiotracer injection and the start of the PET scan.[3][4]
-
Imaging Device: A dedicated small-animal PET scanner is required. For anatomical co-registration, a combined PET/CT or PET/MRI system is highly recommended.
-
Scan Duration: Dynamic scans are often acquired for 30-60 minutes.[5] For static imaging, a scan duration of 20-30 minutes within the 40-70 minute post-injection window is common.
IV. Image Reconstruction and Data Analysis
-
Image Reconstruction: PET data should be reconstructed using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM). Corrections for attenuation (using CT or MRI data), scatter, and random coincidences should be applied.
-
Image Analysis Software: Software such as PMOD or similar packages are used for image analysis.[6]
-
Co-registration: The PET images are co-registered to a standard mouse brain MRI template or to the individual animal's MRI scan for accurate anatomical delineation of brain regions.
-
Volume of Interest (VOI) Definition: VOIs are drawn on the co-registered images for various brain regions, including the cortex, hippocampus, striatum, and cerebellum.
-
Quantification - Standardized Uptake Value Ratio (SUVR):
-
The cerebellum is typically used as a reference region due to its low amyloid plaque density in most AD mouse models.[7]
-
The Standardized Uptake Value (SUV) is calculated for each VOI.
-
The SUVR is then calculated by dividing the SUV of the target region (e.g., cortex) by the SUV of the reference region (cerebellum).
-
SUVR = SUVtarget / SUVreference
-
V. Ex Vivo Biodistribution (Optional)
-
Following the PET scan, animals can be euthanized, and the brain and other organs harvested.
-
The radioactivity in each tissue sample is measured using a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for confirmation of the in vivo PET findings.
Data Presentation
Table 1: Illustrative [18F]-Florbetaben (FBB) SUVR in 6-Month-Old FAD4T Mice vs. Controls [6]
| Brain Region | Control (n=8) Mean SUVR ± SD | AD Model (n=14) Mean SUVR ± SD | p-value |
| Cortex | 0.81 ± 0.07 | 1.06 ± 0.15 | < 0.001 |
Table 2: Illustrative [18F]-Flutemetamol (FMM) SUVR in 6-Month-Old FAD4T Mice vs. Controls [6]
| Brain Region | Control (n=10) Mean SUVR ± SD | AD Model (n=17) Mean SUVR ± SD | p-value |
| Cortex | 0.94 ± 0.04 | 0.97 ± 0.02 | 0.024 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of [18F]AZD4694 binding to Aβ plaques.
Caption: Experimental workflow for [18F]AZD4694 PET imaging.
References
- 1. Determining Amyloid-β Positivity Using 18F-AZD4694 PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo PET imaging of beta-amyloid deposition in mouse models of Alzheimer's disease with a high specific activity PET imaging agent [18F]flutemetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Imaging in Preclinical Anti-Aβ Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of 18F-labeled PET radiopharmaceuticals in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]
Application Notes and Protocols for [18F]AZD4694 Human Dosimetry and Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]AZD4694, also known as [18F]NAV4694, is a second-generation aminobenzofuran radioligand designed for the in vivo imaging of amyloid-β (Aβ) plaques in the brain using Positron Emission Tomography (PET).[1][2] Structurally similar to [11C]Pittsburgh Compound B (PiB), [18F]AZD4694 offers the advantage of a longer half-life due to the fluorine-18 radiolabel, allowing for centralized manufacturing and distribution to PET centers without a cyclotron.[1][3] It exhibits high affinity for Aβ plaques and has shown lower white matter binding compared to other 18F-labeled amyloid imaging agents, potentially offering a better signal-to-noise ratio.[1][4] These characteristics make [18F]AZD4694 a valuable tool for the investigation of Alzheimer's disease (AD) and the evaluation of anti-amyloid therapies.[5][6]
This document provides essential information on the human dosimetry, biodistribution, and recommended protocols for conducting research with [18F]AZD4694.
Human Dosimetry
As of the current literature review, a dedicated human dosimetry study specifically for [18F]AZD4694 has not been published. However, to provide an estimate of the expected radiation exposure, data from other 18F-labeled amyloid PET tracers can be utilized as a reference. The following tables summarize the radiation dosimetry for [18F]FACT and Florbetapir ([18F]AV-45), which are also 18F-labeled radiopharmaceuticals used for amyloid imaging. It is important to note that these values are an approximation and the actual dosimetry of [18F]AZD4694 may vary.
Table 1: Estimated Absorbed Radiation Doses for a 370 MBq Injection of an 18F-Labeled Amyloid PET Tracer (based on Florbetapir Data) [7]
| Organ | Absorbed Dose (mGy) |
| Gallbladder wall | 52.9 |
| Upper Large Intestine wall | 27.6 |
| Small Intestine | 24.2 |
| Liver | 23.8 |
| Urinary Bladder wall | 10.0 |
| Ovaries | 6.8 |
| Red Marrow | 6.1 |
| Testes | 4.6 |
| Brain | 4.1 |
| Effective Dose (mSv) | 6.9 |
Table 2: Comparative Effective Doses of 18F-Labeled Amyloid PET Tracers [7]
| Radiotracer | Effective Dose (μSv/MBq) |
| [18F]FACT | 18.6 ± 3.7 |
| Florbetapir ([18F]AV-45) | 18.6 ± 4.3 |
Biodistribution
Following intravenous injection, [18F]AZD4694 rapidly enters the brain.[6] In individuals with Alzheimer's disease, the tracer shows retention in cortical areas with high Aβ plaque density, such as the precuneus, prefrontal, orbitofrontal, parietal, and temporal cortices.[1][6] In healthy controls, the distribution is more uniform with rapid washout from the brain.[6] The cerebellum is typically used as a reference region for quantitative analysis due to its low Aβ plaque burden.[1]
Outside of the brain, 18F-labeled amyloid tracers are primarily cleared through the hepatobiliary and renal systems. This results in the highest absorbed radiation doses being delivered to the gallbladder, liver, and intestines.[7]
Experimental Protocols
Subject Preparation
-
Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) guidelines.
-
Medical History: Collect a thorough medical history, including any neurological conditions and current medications.
-
Fasting: Subjects should fast for at least 4 hours prior to radiotracer injection to ensure stable metabolic conditions.
-
Hydration: Encourage subjects to be well-hydrated before and after the PET scan to facilitate the clearance of the radiotracer.
Radiotracer Administration
-
Dosage: The recommended intravenous (IV) bolus injection for [18F]AZD4694 is typically around 185-370 MBq (5-10 mCi).
-
Administration: Administer the radiotracer through a peripheral IV line, followed by a saline flush to ensure complete delivery.
PET/CT Imaging Protocol
-
Scanner: Use a modern PET/CT scanner with high-resolution capabilities.
-
Patient Positioning: Position the patient comfortably in the scanner with the head in a head holder to minimize motion.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
PET Acquisition:
-
Timing: For quantitative analysis, dynamic scanning can be initiated at the time of injection. For clinical or research standardized uptake value ratio (SUVR) measurements, a static acquisition is typically performed 40-70 minutes post-injection.[1]
-
Duration: The duration of the static scan is typically 20-30 minutes.
-
-
Image Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.
Data Analysis
-
Image Co-registration: Co-register the PET images to the subject's structural MRI for accurate anatomical delineation of regions of interest (ROIs).
-
Region of Interest (ROI) Definition: Define ROIs for cortical areas of interest (e.g., prefrontal cortex, precuneus, temporal cortex) and a reference region (cerebellar gray matter).
-
Standardized Uptake Value Ratio (SUVR) Calculation: Calculate SUVRs by dividing the mean radioactivity concentration in each cortical ROI by the mean radioactivity concentration in the cerebellar gray matter reference region.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the biodistribution and radiation dosimetry of the 18F-labelled amyloid imaging probe [18F]FACT in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autoradiographic comparison between [11C]PiB and [18F]AZD4694 in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation exposure by [F18]Florbetaben, a new PET tracer for detection of cerebral β-amyloid in Caucasian and Asian healthy volunteers | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Evaluation of the biodistribution and radiation dosimetry of the 18F-labelled amyloid imaging probe [18F]FACT in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for AZD4694 PET Scans in Amyloid-β Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
[18F]AZD4694, also known as [18F]NAV4694, is a second-generation positron emission tomography (PET) radioligand designed for the in vivo quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD)[1][2]. This tracer is a fluorinated analog of the widely used [11C]Pittsburgh compound B (PiB) and exhibits high affinity for Aβ plaques, with an equilibrium dissociation constant (Kd) of 2.3 nM[2][3]. A significant advantage of [18F]AZD4694 is its longer radioactive half-life of 110 minutes compared to [11C]PiB, which facilitates its distribution to imaging centers without an on-site cyclotron[1][3]. Furthermore, it demonstrates lower white matter binding than other 18F-labeled amyloid imaging agents, which can simplify image interpretation[2][3]. These characteristics make [18F]AZD4694 a valuable tool for both observational studies and as a surrogate outcome measure in clinical trials for anti-amyloid therapies[1][4].
These application notes provide detailed protocols for the acquisition and analysis of [18F]AZD4694 PET scans to ensure standardized and reproducible quantification of Aβ plaque burden.
Key Experimental Protocols
Participant Preparation and Radiotracer Administration
A standardized protocol for participant preparation and tracer administration is crucial for minimizing variability in PET imaging data.
Protocol:
-
Participant Screening: Obtain informed written consent from all participants. Conduct a thorough medical history review and neurological examination. Key inclusion/exclusion criteria from typical studies include age, cognitive status (e.g., cognitively unimpaired, mild cognitive impairment, Alzheimer's disease dementia), and absence of contraindications to PET scanning[5][6].
-
Pre-imaging Instructions: Instruct participants to fast for at least 4-6 hours prior to the scan to ensure stable metabolic conditions. Water intake is permitted.
-
Radiotracer Injection: A single intravenous (IV) bolus of [18F]AZD4694 is administered. The typical injected radioactivity is approximately 203 ± 6 MBq[7]. Record the exact dose and time of injection.
-
Vital Signs Monitoring: Monitor vital signs, including blood pressure, heart rate, and oxygen saturation, before and after the radiotracer injection to ensure participant safety[8].
Image Acquisition
Proper image acquisition parameters are essential for obtaining high-quality PET data.
Protocol:
-
Scanner Setup: Use a dedicated PET or PET/CT scanner capable of 3D data acquisition. A high-resolution research tomograph (HRRT) has been used in several studies[2][9].
-
Participant Positioning: Position the participant comfortably on the scanner bed to minimize motion during the scan. The head should be immobilized using a head holder or other fixation devices. Ensure the entire brain, including the cerebellum, is within the field of view (FOV)[8].
-
Attenuation Correction: Perform a transmission scan using a 137Cs source or a low-dose CT scan for attenuation correction prior to the emission scan[9].
-
Emission Scan: Dynamic PET imaging is typically performed for 70-90 minutes post-injection[7][9][10]. For quantitative analysis using standardized uptake value ratios (SUVR), a static scan is often acquired from 40 to 70 minutes post-injection[1][9].
-
Image Reconstruction: Reconstruct the acquired data using an ordered subset expectation maximization (OSEM) algorithm. Images should be corrected for dead time, decay, random and scattered coincidences[9]. The resulting images typically have transaxial pixel sizes between 2-3 mm and a slice thickness between 2-4 mm[11].
Image Analysis
The following protocol outlines the steps for the quantitative analysis of [18F]AZD4694 PET scans to determine Aβ burden.
Protocol:
-
Structural MRI Acquisition: Acquire a high-resolution T1-weighted structural brain image for each participant on a 3T MRI scanner. This is used for anatomical co-registration and definition of regions of interest (ROIs)[1].
-
Image Pre-processing:
-
Correct T1-weighted images for non-uniformity and field distortion[1].
-
Co-register the PET images to the corresponding T1-weighted MRI in the participant's native space.
-
Spatially normalize the images to a standardized template space, such as the Alzheimer's Disease Neuroimaging Initiative (ADNI) standardized space[1].
-
Spatially smooth the PET images using a Gaussian kernel to achieve a final resolution of 8 mm full width at half maximum (FWHM)[1][9].
-
-
SUVR Calculation:
-
Generate SUVR maps by normalizing the PET signal intensity to a reference region. The cerebellar gray matter is consistently used as the reference region for [18F]AZD4694 PET scans due to its low Aβ plaque deposition[1][5][9].
-
Calculate a cortical composite SUVR by averaging the SUVRs from several ROIs, including the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices[1][2][12].
-
-
Determination of Aβ Positivity:
-
Aβ positivity is determined based on a cortical composite [18F]AZD4694 SUVR threshold. A widely accepted threshold is 1.55[1][5]. This cutoff has been validated through multiple methods, including comparison with cerebrospinal fluid (CSF) Aβ42/Aβ40 ratios, receiver-operating-characteristic (ROC) curves, and Gaussian mixture modeling[5][6].
-
Quantitative Data Summary
The following tables summarize key quantitative data related to [18F]AZD4694.
| Parameter | Value | Reference |
| Tracer Affinity (Kd) | 2.3 ± 0.3 nM | [3] |
| Radioactive Half-life | 110 minutes | [3] |
| Typical Injected Dose | 203 ± 6 MBq | [7] |
| Static Scan Acquisition Window | 40-70 minutes post-injection | [1][9] |
| Spatial Smoothing Kernel | 8 mm FWHM | [1][9] |
| Method for SUVR Threshold Determination | Optimal SUVR Cutoff | Reference |
| ROC Curve (Visual Classification) | 1.55 | [5][6] |
| ROC Curve (Clinical Classification) | 1.56 | [5][6] |
| Gaussian Mixture Modeling | 1.55 | [5][6] |
| Comparison with CSF Aβ42/Aβ40 Ratio | 1.51 | [5][6] |
| Established Aβ Positivity Threshold | 1.55 | [1][5] |
Visualizations
Experimental Workflow for [18F]AZD4694 PET Imaging and Analysis
Caption: Workflow for AZD4694 PET scan from preparation to analysis.
Determination of Aβ Positivity Threshold for [18F]AZD4694
Caption: Methods for establishing the AZD4694 SUVR positivity threshold.
References
- 1. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining Amyloid-β Positivity Using 18F-AZD4694 PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Amyloid-β and tau-PET imaging [bio-protocol.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. snmmi.org [snmmi.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Quality Control of AZD4694 Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4694 is a fluorine-18 labeled positron emission tomography (PET) tracer used for imaging amyloid-β plaques in the brain, a hallmark of Alzheimer's disease. The quality of the final radiolabeled product, [¹⁸F]AZD4694, is critically dependent on the purity and identity of its precursor molecule. This document provides detailed application notes and protocols for the quality control of the AZD4694 precursor, ensuring its suitability for radiolabeling and subsequent use in clinical research and drug development. These procedures are designed to be in alignment with the principles of Good Manufacturing Practice (GMP) and relevant regulatory guidelines.
Quality Control Summary
A comprehensive quality control testing program is essential to ensure the identity, purity, and overall quality of the this compound. The following table summarizes the key quality control tests, their corresponding analytical techniques, and recommended acceptance criteria.
| Test | Analytical Technique | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR Spectroscopy | Spectrum conforms to the reference standard |
| Mass Spectrometry (MS) | Molecular ion [M+H]⁺ corresponds to the theoretical mass ± 0.5 Da | |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 98.0% (by area percentage) |
| Related Substances | High-Performance Liquid Chromatography (HPLC) | Individual impurity: ≤ 0.5%Total impurities: ≤ 2.0% |
| Residual Solvents | Gas Chromatography (GC) | Meets ICH Q3C limits for Class 2 and 3 solvents |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Elemental Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Meets USP <232> limits |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | ≤ 20 EU/mg |
| Microbial Contamination | Plate Count | Total Aerobic Microbial Count: ≤ 100 CFU/gTotal Yeasts and Molds Count: ≤ 10 CFU/g |
Experimental Protocols
Appearance
Methodology: Visually inspect the precursor material under good lighting conditions. Record the physical form (e.g., crystalline powder, amorphous solid) and color.
Identity by ¹H NMR Spectroscopy
Methodology:
-
Prepare a solution of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of at least 400 MHz.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, splitting patterns, and integrations of the obtained spectrum with a qualified reference standard of the this compound.
Identity by Mass Spectrometry (MS)
Methodology:
-
Prepare a dilute solution of the this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Determine the mass of the molecular ion [M+H]⁺ and compare it to the theoretical exact mass of the this compound.
Purity and Related Substances by High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a solution of the this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Inject the sample onto the HPLC system.
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Calculate the area percentage of each individual impurity and the sum of all impurities to determine the levels of related substances.
-
Residual Solvents by Gas Chromatography (GC)
Methodology:
-
Chromatographic Conditions:
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness (or equivalent).
-
Carrier Gas: Helium.
-
Injector Temperature: 140 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injection Mode: Headspace.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the this compound into a headspace vial.
-
Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).
-
-
Procedure:
-
Analyze the sample using the headspace GC system.
-
Identify and quantify any residual solvents by comparing the retention times and peak areas with those of a certified reference standard mixture of solvents.
-
Ensure that the levels of any detected solvents are below the limits specified in the ICH Q3C guidelines.
-
Water Content by Karl Fischer Titration
Methodology:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Accurately weigh a suitable amount of the this compound and introduce it into the titration vessel containing the Karl Fischer reagent.
-
Titrate to the endpoint.
-
The instrument will calculate the water content as a percentage of the sample weight.
Elemental Impurities by ICP-MS
Methodology:
-
Prepare the this compound sample for analysis by digesting it in a suitable acid mixture using a microwave digestion system.
-
Analyze the digested sample solution using a validated ICP-MS method.
-
Quantify the elemental impurities based on the results from the analysis of certified reference standards.
-
Ensure that the levels of all elemental impurities are within the limits set by USP General Chapter <232>.
Bacterial Endotoxins
Methodology:
-
Perform the Limulus Amebocyte Lysate (LAL) test according to the manufacturer's instructions and USP General Chapter <85>.
-
Use a kinetic chromogenic or turbidimetric method.
-
Prepare a solution of the this compound at a suitable concentration that does not interfere with the assay.
-
Determine the endotoxin level and express it in Endotoxin Units (EU) per milligram of the precursor.
Microbial Contamination
Methodology:
-
Perform the microbial enumeration tests according to USP General Chapter <61>.
-
Use the plate count method for both total aerobic microbial count and total yeasts and molds count.
-
Express the results in Colony-Forming Units (CFU) per gram of the precursor.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Logical Workflow for HPLC Purity and Related Substances Analysis.
Disclaimer
The protocols and acceptance criteria outlined in this document are provided as a general guideline for the quality control of the this compound. It is the responsibility of the end-user to validate these methods for their specific application and to ensure compliance with all applicable regulatory requirements. The use of qualified reference standards is essential for accurate and reliable results.
Application Notes and Protocols for AZD4694 Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of AZD4694 precursor (also known as AZ13040214), a critical component in the synthesis of the PET imaging agent [¹⁸F]AZD4694, which is utilized for the visualization of amyloid-β plaques in the brain. Adherence to these protocols is essential to ensure the integrity of the precursor and the success of subsequent radiolabeling experiments.
Product Information and Specifications
The this compound is a tosylate-based molecule designed for nucleophilic substitution with [¹⁸F]fluoride to produce the [¹⁸F]AZD4694 radiotracer. Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | This compound (AZ13040214) |
| Molecular Formula | C₂₂H₂₅N₃O₇S |
| Molecular Weight | 475.52 g/mol |
| CAS Number | 1211333-20-8 |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% |
| Solubility | Soluble in DMSO and DMF |
Handling and Personal Protective Equipment (PPE)
Due to the chemical nature of the this compound and its use in radiosynthesis, stringent safety measures must be observed.
General Handling Precautions:
-
Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust when handling the solid compound.
-
Keep away from sources of ignition, heat, and open flames.
-
Use non-sparking tools for handling.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: If handling outside of a fume hood or if dust formation is likely, use a NIOSH-approved respirator.
Storage Conditions
Proper storage is critical to maintain the stability and reactivity of the this compound.
| Parameter | Recommendation |
| Storage Temperature | -20°C is recommended for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Light Sensitivity | Protect from light. Store in a light-resistant container. |
| Moisture | Keep the container tightly sealed to prevent moisture ingress. |
| Container | Use the original supplier vial or a tightly sealed, clearly labeled container. |
Experimental Protocols
Protocol for Aliquoting the this compound
Objective: To prepare aliquots of the precursor for single-use in radiosynthesis to avoid repeated freeze-thaw cycles and exposure to air and moisture.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Micropipettes and sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the container of this compound to warm to room temperature before opening to prevent condensation.
-
Perform all manipulations under a gentle stream of inert gas in a fume hood.
-
Calculate the required volume of anhydrous DMSO to achieve a desired stock solution concentration (e.g., 1-5 mg/mL).
-
Carefully add the anhydrous DMSO to the vial containing the precursor.
-
Gently vortex the vial until the precursor is completely dissolved.
-
Dispense the desired aliquot volumes into pre-labeled microcentrifuge tubes.
-
Purge the headspace of each aliquot tube with inert gas before sealing tightly.
-
Store the aliquots at -20°C, protected from light.
Protocol for the Radiosynthesis of [¹⁸F]AZD4694
Objective: To synthesize [¹⁸F]AZD4694 via nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride. This is a general protocol and may require optimization based on the specific automated synthesis module used.
Materials:
-
Aliquoted this compound in anhydrous DMSO
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Eluent solution (e.g., potassium carbonate/Kryptofix 2.2.2. in acetonitrile/water)
-
Anhydrous acetonitrile
-
Automated radiosynthesis module
-
HPLC for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]fluoride into the reaction vessel using the eluent solution.
-
Azeotropic Drying: Remove water by azeotropic distillation with anhydrous acetonitrile under a stream of inert gas and heating.
-
Radiolabeling Reaction:
-
Add the aliquot of this compound solution (typically 1-3 mg) to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at a specified temperature (e.g., 110-120°C) for a defined time (e.g., 10-15 minutes).
-
-
Hydrolysis (Deprotection): If the precursor contains protecting groups, perform a hydrolysis step as required (e.g., addition of HCl and heating).
-
Neutralization: Neutralize the reaction mixture.
-
Purification: Purify the crude product using semi-preparative HPLC.
-
Formulation: The purified [¹⁸F]AZD4694 is formulated in a suitable buffer for injection.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Radiolabeling Yield | - Incomplete drying of [¹⁸F]fluoride- Precursor degradation- Suboptimal reaction temperature/time | - Ensure complete azeotropic drying.- Use fresh, properly stored precursor aliquots.- Optimize reaction conditions. |
| Impure Product | - Incomplete reaction- Side product formation- Inefficient HPLC purification | - Increase reaction time or temperature.- Adjust reaction conditions.- Optimize HPLC gradient and column. |
| Inconsistent Results | - Inconsistent precursor aliquoting- Variable [¹⁸F]fluoride activity- Moisture contamination | - Ensure accurate and consistent aliquoting.- Normalize for starting radioactivity.- Maintain anhydrous conditions. |
Logical Relationship of Handling and Synthesis
Troubleshooting & Optimization
Troubleshooting low radiochemical yield in AZD4694 synthesis
This technical support center provides troubleshooting guidance for researchers encountering low radiochemical yield during the synthesis of AZD4694, a key radioligand for PET imaging of amyloid-β plaques.
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield for [¹⁸F]AZD4694 synthesis?
A decay-corrected radiochemical yield for [¹⁸F]AZD4694 (also known as NAV4694) can be around 13 ± 3% when using an automated synthesis module.[1][2] However, yields can vary significantly based on the synthesis method, precursor quality, and reaction conditions. For similar PET tracers like [¹⁸F]AV-45, optimized automated synthesis has reported yields of up to 33.6 ± 5.2% (not decay-corrected).[3]
Q2: What are the most critical factors affecting the radiochemical yield of [¹⁸F]AZD4694?
The most critical factors include the quality and concentration of the precursor, the efficiency of the fluorination reaction, and the effectiveness of the purification process. Reaction temperature, reaction time, and the proper functioning of the synthesis module are also crucial. For instance, a precursor concentration of at least 2 mg has been found suitable for radiolabeling at 110 °C for 10 minutes.[1][2]
Q3: Can the choice of precursor leaving group impact the yield?
Yes, the leaving group on the precursor can significantly influence the radiochemical yield. Studies on similar compounds, such as [¹⁸F]AV-45, have shown that different leaving groups (e.g., -OTs vs. -Br) can result in different fluorination efficiencies depending on the reaction conditions.[3] It is essential to use the appropriate precursor as specified in a validated synthesis protocol.
Q4: What are common impurities that can be formed during the synthesis, and how can they be minimized?
During the synthesis of similar radiotracers, by-products can include hydroxylated derivatives and species where the ¹⁸F is substituted by other anions present in the reaction mixture.[4] Minimizing these impurities can be achieved by ensuring anhydrous reaction conditions, using high-purity reagents, and optimizing the purification method, such as HPLC or solid-phase extraction (SPE).[3][4]
Troubleshooting Guides
Issue 1: Low Incorporation of [¹⁸F]Fluoride
Symptom: The reaction monitoring (e.g., radio-TLC or radio-HPLC) shows a low percentage of [¹⁸F]fluoride being incorporated into the desired product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Precursor Quality | Verify the purity and integrity of the tosylated precursor using analytical methods like NMR or mass spectrometry. | Using a high-purity precursor should improve the radiolabeling efficiency. |
| Suboptimal Reaction Temperature | Ensure the reaction vessel is reaching and maintaining the target temperature (e.g., 110°C).[1][2] Calibrate the heating system of the synthesis module if necessary. | Correct temperature control is critical for driving the nucleophilic substitution reaction. |
| Inadequate Reaction Time | Optimize the reaction time. While a 10-minute reaction time has been reported, this may need adjustment based on the specific setup.[1][2] | An optimal reaction time will maximize the formation of the [¹⁸F]AZD4694 without promoting decomposition. |
| Presence of Water | Ensure all solvents and reagents are anhydrous. Perform azeotropic drying of the [¹⁸F]fluoride/kryptofix complex to effectively remove water. | The nucleophilicity of the fluoride ion is significantly reduced in the presence of water, so anhydrous conditions are essential. |
Issue 2: Low Recovery After Purification
Symptom: Good initial radiochemical conversion is observed, but the final yield after HPLC or SPE purification is low.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal HPLC Conditions | Review and optimize the HPLC mobile phase composition, flow rate, and column type. Ensure the retention time of [¹⁸F]AZD4694 is well-separated from impurities. | An optimized HPLC method will allow for efficient separation and collection of the pure product. |
| Inefficient SPE Cartridge Trapping/Elution | Ensure the C18 cartridge is properly conditioned. Optimize the loading and elution solvent compositions to maximize the recovery of the product. | Proper SPE technique is crucial for high-yield purification. |
| Product Adsorption | The product may be adsorbing to tubing or vials. Rinsing the system with an appropriate solvent after transfer may help recover some of the lost product. | Minimizing surface adsorption will improve the overall recovered yield. |
| Radiolytic Decomposition | High molar activity can sometimes lead to the decomposition of the product.[5] The addition of radical scavengers like ascorbic acid or ethanol to the HPLC eluent has been shown to suppress this effect in similar compounds.[5] | The final product will have higher radiochemical purity and yield. |
Experimental Protocols
General Radiosynthesis of [¹⁸F]AZD4694
This is a generalized protocol based on literature for automated synthesis.[1][2]
-
[¹⁸F]Fluoride Trapping: Load aqueous [¹⁸F]fluoride onto a QMA cartridge.
-
Elution: Elute the [¹⁸F]fluoride into the reactor vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile and water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K222 complex by heating under a stream of nitrogen or under vacuum to remove water.
-
Radiolabeling: Add the tosylated precursor (e.g., 2 mg) dissolved in an anhydrous solvent (e.g., DMSO) to the reactor. Heat the reaction mixture at 110°C for 10 minutes.[1][2]
-
Hydrolysis: After cooling, add an acidic solution (e.g., 0.6 M HCl) and heat to remove any protecting groups.[1][2]
-
Neutralization: Neutralize the reaction mixture with a basic solution.
-
Purification: Purify the crude product using semi-preparative HPLC or a series of SPE cartridges (e.g., C18).
-
Formulation: Collect the purified [¹⁸F]AZD4694 fraction, remove the solvent, and formulate in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Automated Radiosynthesis of [18F]AV-45: A New PET Imaging Agent for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 5. Multicenter Experience with Good Manufacturing Practice Production of [11C]PiB for Amyloid Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of the AZD4694 Precursor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the precursor for AZD4694, a key intermediate in the development of this important PET imaging agent.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for the AZD4694 precursor, 2-(2-fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol?
While the exact process may be proprietary, the synthesis of 2-arylbenzofurans, such as the this compound, is commonly achieved through palladium-catalyzed cross-coupling reactions. The most probable methods are the Suzuki-Miyaura coupling or the Sonogashira coupling. These reactions typically involve the coupling of a benzofuran building block with a substituted pyridine derivative.
Q2: What are the most common impurities encountered during the synthesis of the this compound?
Common impurities can originate from unreacted starting materials, side-products from the coupling reaction, and catalyst residues. Based on the likely synthetic routes, potential impurities are summarized in the table below.
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in the this compound?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary tool for separating and quantifying impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of the this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Inefficient Catalyst Activity: The palladium catalyst may be deactivated or not suitable for the specific substrates.
-
Suboptimal Reaction Conditions: Temperature, reaction time, base, or solvent may not be optimal.
-
Poor Quality of Starting Materials: Impurities in the starting benzofuran or pyridine derivatives can interfere with the reaction.
Solutions:
-
Catalyst and Ligand Screening: Test different palladium catalysts and phosphine ligands to find the most effective combination.
-
Optimization of Reaction Parameters: Systematically vary the temperature, reaction time, and stoichiometry of reagents.
-
Purification of Starting Materials: Ensure the purity of starting materials by recrystallization or chromatography before use.
Problem 2: Presence of Significant Amounts of Homo-coupled Byproducts
Possible Causes:
-
Inefficient Transmetalation in Suzuki Coupling: This can lead to the coupling of two molecules of the boronic acid or ester.
-
Oxidative Coupling in Sonogashira Coupling: Dimerization of the terminal alkyne can occur under certain conditions.
Solutions:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial to facilitate the desired cross-coupling over homo-coupling.
-
Control of Reaction Atmosphere: Performing the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) can minimize oxidative side reactions.
Problem 3: Difficulty in Removing Palladium Residues
Possible Causes:
-
Strong Coordination of Palladium to the Product: The nitrogen and oxygen atoms in the this compound can chelate with palladium, making it difficult to remove.
Solutions:
-
Use of Scavengers: Employing scavengers with high affinity for palladium, such as silica-based thiourea or mercaptopropyl-functionalized silica, can effectively remove residual palladium.
-
Aqueous Washes with Chelating Agents: Washing the organic extract with an aqueous solution of a chelating agent like EDTA can help remove palladium salts.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Structure/Description | Origin |
| Starting Materials | Unreacted 5-hydroxybenzofuran derivative | Incomplete reaction |
| Unreacted 3-halo-2-fluoro-6-(methylamino)pyridine | Incomplete reaction | |
| Homo-coupled Products | Bipyridine derivative | Side reaction in Suzuki/Stille coupling |
| Bi-benzofuran derivative | Side reaction in Suzuki/Stille coupling | |
| Byproducts | Debrominated/deiodinated pyridine starting material | Side reaction |
| Protodeborylated pyridine starting material | Side reaction in Suzuki coupling | |
| Catalyst-Related | Phosphine oxides | Oxidation of phosphine ligands |
| Residual Palladium | Incomplete removal after workup |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of 2-pyridylbenzofuran derivatives and should be optimized for the specific substrates used for the this compound.
Methodology:
-
To a reaction vessel, add the 2-halobenzofuran derivative (1.0 eq.), the pyridylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Impurity Identification by HPLC-MS
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a range appropriate for the expected molecular weights of the product and potential impurities (e.g., m/z 100-1000).
-
-
Data Analysis: Correlate the peaks in the HPLC chromatogram with the mass spectra to identify the molecular weights of the parent compound and any impurities.
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis, purification, and analysis of the this compound.
Caption: A logical decision tree for troubleshooting common issues during this compound synthesis.
Technical Support Center: Optimization of [18F]AZD4694 Purification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of [18F]AZD4694 purification by High-Performance Liquid Chromatography (HPLC).
I. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of [18F]AZD4694.
| Issue | Potential Cause | Recommended Solution |
| No or Low Product Peak ([18F]AZD4694) | Incomplete radiolabeling or hydrolysis. | - Verify the efficiency of the nucleophilic substitution and subsequent deprotection steps. - Ensure the precursor and reagents are of high quality. |
| Injection issues. | - Check the injector for clogs or leaks. - Ensure the sample is properly loaded into the injection loop. | |
| Detector malfunction (radioactivity detector). | - Verify the proper functioning of the radioactivity detector. - Check detector settings and connections. | |
| Poor Peak Shape (Tailing, Fronting, Broadening) | Column degradation. | - Flush the column with a strong solvent to remove contaminants. - If performance does not improve, replace the column. - Consider using a guard column to protect the analytical/preparative column. |
| Inappropriate mobile phase pH. | - Adjust the pH of the mobile phase. For basic compounds like [18F]AZD4694, a slightly acidic mobile phase (e.g., with 0.1% TFA) can improve peak shape by reducing silanol interactions. | |
| Sample overload. | - Reduce the amount of crude product injected onto the column. | |
| Dead volume in the HPLC system. | - Check all fittings and connections for leaks or improper seating. - Use tubing with appropriate inner diameter. | |
| Presence of Impurity Peaks | Incomplete reaction or side reactions. | - Optimize the synthesis conditions (temperature, reaction time) to minimize the formation of byproducts. - Potential impurities could include the nitro-precursor, partially deprotected intermediates, or isomers. |
| Unreacted [18F]Fluoride. | - Unreacted [18F]Fluoride typically elutes at the solvent front. Ensure proper trapping of [18F]fluoride before the radiolabeling step. | |
| Radiochemical impurities. | - Long-lived radionuclidic impurities can be generated during [18F]fluoride production. These are typically present in trace amounts.[1] | |
| Variable Retention Times | Fluctuations in mobile phase composition or flow rate. | - Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for consistent performance. |
| Temperature variations. | - Use a column oven to maintain a stable column temperature. | |
| Column equilibration. | - Ensure the column is adequately equilibrated with the mobile phase before each injection. | |
| High Backpressure | Clogged column frit or tubing. | - Backflush the column at a low flow rate. - If the pressure remains high, replace the inline filter and check for blockages in the tubing. |
| Particulate matter in the sample. | - Filter the crude reaction mixture before injection. |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected retention time for [18F]AZD4694?
A1: The retention time for [18F]AZD4694 can vary depending on the specific HPLC conditions. One study reports a retention time of 9-10 minutes using a semi-preparative C18 column with an isocratic elution of acetonitrile/0.1% TFA (70/30) at a flow rate of 4 mL/min.[2] Another publication reports a retention time of 17.6 ± 0.8 minutes for [18F]NAV4694 (an alternative name for [18F]AZD4694).[3] It is crucial to run a standard of non-radioactive AZD4694 to determine the expected retention time on your specific system.
Q2: What are the common radiochemical and chemical impurities I should look for?
A2: Common impurities may include:
-
Unreacted [18F]Fluoride: This will typically elute at the solvent front.
-
Precursor: The unreacted nitro- or other protected precursor.
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Partially deprotected intermediates: If the hydrolysis step is incomplete.
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Isomers: The synthesis may produce E and Z isomers, which might be separated by HPLC.[2]
-
Byproducts from side reactions: Similar radiotracers have shown impurities resulting from the replacement of the fluorine with chloro, hydroxyl, or tosyl groups.[4]
Q3: What type of HPLC column is recommended for [18F]AZD4694 purification?
A3: A reversed-phase C18 column is commonly used for the purification of [18F]AZD4694.[2] Both analytical and semi-preparative C18 columns can be employed, depending on the scale of the purification.
Q4: How can I improve the radiochemical purity of my final product?
A4: To improve radiochemical purity, you can:
-
Optimize the HPLC separation by adjusting the mobile phase composition and gradient.
-
Ensure a good separation between the product peak and any impurity peaks.
-
Carefully collect only the fraction corresponding to the [18F]AZD4694 peak.
-
Perform a post-purification solid-phase extraction (SPE) step to remove any residual HPLC solvents and concentrate the product.[2]
Q5: What is the difference between analytical and preparative HPLC in the context of [18F]AZD4694 production?
A5:
-
Analytical HPLC is used for quality control to assess the radiochemical purity and identity of the final product. It uses smaller columns and lower flow rates for high-resolution separation of small sample volumes.
-
Preparative HPLC is used to purify the crude reaction mixture and isolate the [18F]AZD4694. It employs larger columns and higher flow rates to handle larger sample volumes.
III. Experimental Protocols
A. Preparative HPLC Purification of [18F]AZD4694
This protocol is a synthesized methodology based on available literature.[2]
-
Sample Preparation:
-
After the hydrolysis step, cool the reaction mixture.
-
Dilute the crude reaction mixture with the initial mobile phase to ensure compatibility and good peak shape upon injection.
-
Filter the diluted sample through a 0.22 µm filter to remove any particulate matter.
-
-
HPLC System and Conditions:
| Parameter | Value |
| Column | Semi-preparative C18 (e.g., Discovery C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in water (70:30, v/v) |
| Flow Rate | 4 mL/min |
| Detection | UV detector at 254 nm in series with a radioactivity detector |
| Expected Retention Time | Approximately 9-10 minutes (should be confirmed with a standard) |
-
Purification Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared crude sample onto the column.
-
Monitor the separation using both UV and radioactivity detectors.
-
Collect the fraction corresponding to the [18F]AZD4694 peak, which should be identified by comparing its retention time with that of a non-radioactive standard.
-
-
Post-Purification Formulation:
-
Dilute the collected fraction with water.
-
Pass the diluted solution through a C18 SPE cartridge (e.g., LiChrolut) to trap the [18F]AZD4694.
-
Wash the cartridge with water to remove residual HPLC solvents.
-
Elute the purified [18F]AZD4694 from the cartridge with a small volume of ethanol.
-
Reconstitute the final product in a suitable formulation buffer (e.g., saline with a small percentage of ethanol).
-
B. Analytical HPLC for Quality Control
-
HPLC System and Conditions:
| Parameter | Value |
| Column | Analytical C18 (e.g., Luna C18(2), 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 254 nm in series with a radioactivity detector |
-
Procedure:
-
Inject a small aliquot of the final formulated product.
-
Determine the radiochemical purity by integrating the area of the [18F]AZD4694 peak and expressing it as a percentage of the total radioactive peak areas.
-
IV. Visualizations
Caption: Experimental workflow for [18F]AZD4694 synthesis and purification.
Caption: Troubleshooting logic for HPLC purification issues.
References
- 1. Long-lived radionuclidic impurities in the production of 18F-labelled radiopharmaceuticals [inis.iaea.org]
- 2. projects.itn.pt [projects.itn.pt]
- 3. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
Technical Support Center: Improving the Stability of Small Molecule Precursor Solutions for Radiolabeling
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of precursor solution instability?
A1: Precursor solutions can degrade due to a variety of factors, including:
-
Hydrolysis: Reaction with water molecules, which can be influenced by pH.
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents.
-
Radiolysis: Decomposition caused by the high radioactivity of the final product, which can generate reactive radicals in the solution. While this is a major issue for the final radiopharmaceutical, the precursor itself is not radioactive. However, improper handling and storage can expose it to light and other environmental factors that may cause degradation.
-
Thermal Degradation: High temperatures during storage or processing can break down the precursor molecule.
-
Photodegradation: Exposure to light, especially UV light, can induce chemical changes.
-
Interactions with Container/Closure: The precursor may adsorb to or react with the materials of the storage vial or cap.
Q2: How does pH affect the stability of a precursor solution?
A2: The pH of the solution is a critical factor that can significantly influence the rate of degradation, particularly through hydrolysis. For many small molecules, stability is optimal within a specific pH range. Deviations from this optimal range can accelerate decomposition. It is a practical and effective method for stabilizing therapeutic peptides and other small molecules in aqueous solutions.
Q3: What is the role of solvents in precursor stability?
A3: The choice of solvent is crucial. While aqueous solutions are often necessary for subsequent radiolabeling steps, organic co-solvents can sometimes be used to improve the solubility and stability of the precursor. However, the solvent must be compatible with the radiolabeling chemistry and easily removed or sufficiently diluted in the final formulation.
Q4: Can I add stabilizers to my precursor solution?
A4: Yes, the addition of stabilizers can be an effective strategy. Common stabilizers include:
-
Antioxidants/Radical Scavengers: Ascorbic acid and ethanol are often added to formulations to mitigate degradation from oxidation and radiolysis.
-
Buffers: To maintain the optimal pH.
-
Chelating Agents: To complex any trace metal ions that might catalyze degradation reactions.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you might encounter.
Problem: My precursor solution shows signs of degradation (e.g., discoloration, precipitation, poor radiolabeling yield). What should I do?
| Question | Possible Cause | Troubleshooting Step |
| 1. How are you storing the precursor solution? | Improper storage temperature or exposure to light. | Store the solution at the recommended temperature (often 2-8°C or -20°C) and protect it from light by using amber vials or by wrapping the vial in foil. |
| 2. What is the pH of your solution? | The pH may be outside the optimal range for stability. | Measure the pH of the solution. If it is not within the expected range, prepare a fresh solution using a suitable buffer system. |
| 3. Is the solution exposed to air? | Oxidation may be occurring. | Degas the solvent before preparing the solution and consider blanketing the headspace of the vial with an inert gas like nitrogen or argon. |
| 4. What is the age of the solution? | The precursor may have a limited shelf-life in solution. | Prepare fresh solutions more frequently. Perform a stability study to determine the usable life of the solution under your specific storage conditions. |
| 5. Have you observed any particulate matter? | The precursor may be precipitating out of solution or forming insoluble degradants. | Check the solubility of the precursor in your chosen solvent system. You may need to adjust the solvent composition or concentration. Filter the solution through a sterile filter if appropriate. |
Problem: I am seeing variable radiolabeling efficiency. Could this be related to precursor stability?
| Question | Possible Cause | Troubleshooting Step |
| 1. Are you using a freshly prepared precursor solution? | Degradation of the precursor over time can lead to lower effective concentrations of the active molecule. | Use a consistent and freshly prepared batch of the precursor solution for each radiolabeling run. If this is not feasible, validate the stability of the solution over its intended period of use. |
| 2. How do you handle the solution prior to use? | Multiple freeze-thaw cycles can degrade some molecules. | Aliquot the precursor solution into single-use volumes to avoid repeated freezing and thawing. |
| 3. Could there be contaminants in your solution? | Contaminants from solvents, vials, or handling can interfere with the radiolabeling reaction. | Use high-purity solvents and sterile, non-reactive vials. Ensure proper aseptic handling techniques. |
Data Presentation
While specific quantitative data for the AZD4694 precursor is unavailable, the following table summarizes general factors that influence the stability of small molecule precursors in solution.
| Parameter | Condition | General Effect on Stability | Considerations |
| Temperature | Elevated (e.g., Room Temp > 4°C > -20°C) | Increases degradation rate | Store at the lowest temperature that doesn't cause precipitation. |
| Freeze-Thaw Cycles | Can cause degradation for some molecules | Aliquot into single-use vials. | |
| pH | Acidic (<4) or Basic (>8) | Can accelerate hydrolysis | Determine the optimal pH range through stability studies. Use buffers. |
| Light Exposure | UV or Ambient Light | Can cause photodegradation | Store in amber vials or protect from light. |
| Oxygen Exposure | Presence of Air | Can lead to oxidation | Use degassed solvents and blanket with inert gas. |
| Additives | Ethanol, Ascorbic Acid | Can reduce degradation from radiolysis/oxidation | Must be compatible with downstream chemistry and final formulation. |
Experimental Protocols
Protocol 1: Basic Stability Assessment of a Precursor Solution
Objective: To determine the stability of a precursor solution under specific storage conditions over time.
Materials:
-
Precursor compound
-
High-purity solvent (e.g., DMSO, acetonitrile, water for injection)
-
Buffer salts (if applicable)
-
HPLC-grade solvents for analysis
-
Calibrated HPLC system with a suitable column and detector (e.g., UV-Vis)
-
Calibrated pH meter
-
Sterile, amber glass vials
Methodology:
-
Prepare a stock solution of the precursor at a known concentration in the desired solvent system.
-
If applicable, adjust the pH to the target value using a suitable buffer.
-
Aliquot the solution into multiple amber vials, ensuring a consistent volume in each.
-
Designate time points for analysis (e.g., T=0, 2h, 4h, 8h, 24h, 48h, 1 week).
-
Store the vials under the desired conditions (e.g., 4°C, protected from light).
-
At each time point, remove one vial for analysis.
-
Analyze the sample by HPLC to determine the concentration of the parent precursor and to look for the appearance of any degradation products.
-
Calculate the percentage of the precursor remaining at each time point relative to the T=0 sample.
-
The shelf-life can be defined as the time at which the precursor concentration drops below a certain threshold (e.g., 95% of the initial concentration).
Visualizations
Caption: Experimental workflow for assessing precursor solution stability.
Caption: Hypothetical degradation pathways for a small molecule precursor.
Caption: Troubleshooting decision tree for poor radiolabeling yield.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the automated synthesis of [18F]NAV4694.
Troubleshooting Guide
This guide addresses common issues encountered during the automated synthesis of [18F]NAV4694, offering potential causes and solutions in a question-and-answer format.
Q1: What are the potential causes for low radiochemical yield?
Low radiochemical yield can stem from several factors throughout the synthesis process. Key areas to investigate include:
-
Suboptimal Precursor Concentration: The amount of the precursor is critical. For instance, a concentration of 2 mg of the NAV4694 precursor has been found suitable for radiolabeling.[1]
-
Inefficient Fluorination: The efficiency of the nucleophilic substitution of the leaving group with [18F]fluoride is paramount. This can be influenced by the reaction temperature, time, and the effectiveness of the azeotropic drying process to remove water.
-
Issues with Reagents: The quality and preparation of reagents, such as the Kryptofix 2.2.2 (K222)/potassium carbonate solution, are crucial for activating the [18F]fluoride.
-
Problems during Purification: Loss of product can occur during HPLC purification or solid-phase extraction (SPE). This could be due to improper column conditioning, incorrect mobile phase composition, or issues with the SPE cartridge.
Q2: How can I improve the radiochemical purity of the final product?
Poor radiochemical purity is often indicated by the presence of unreacted [18F]fluoride or other radioactive impurities in the final product.[2] To enhance purity:
-
Optimize HPLC Purification: Adjusting the mobile phase composition and gradient can improve the separation of [18F]NAV4694 from impurities.[2] For example, a preparative HPLC with a C18 column is commonly used.[2]
-
Effective Solid-Phase Extraction (SPE): Ensure proper conditioning of the SPE cartridges (e.g., C18) to effectively trap the desired product while allowing impurities to be washed away.[1][2] A C18 plus long cartridge has been shown to provide high radiochemical purity.[1]
-
Efficient Hydrolysis: Incomplete removal of the Boc protecting group during the acid hydrolysis step can lead to impurities. Ensure the correct concentration of acid (e.g., 0.6 M HCl) and reaction time are used.[1]
Q3: My synthesis is failing completely. What are the initial checks I should perform?
A complete synthesis failure can be frustrating. A systematic check of the automated synthesizer and reagents is the best approach:
-
Verify Reagent Preparation and Loading: Double-check the preparation and loading of all reagents into the synthesis module, including the precursor, K222/K2CO3 solution, solvents, and hydrolysis and neutralization solutions.[2][3]
-
Check the [18F]Fluoride Trapping and Elution: Ensure the QMA cartridge is properly preconditioned and that the [18F]fluoride is efficiently trapped and subsequently eluted into the reaction vessel.[2][4]
-
Inspect the Synthesis Module: Check for any leaks, blockages, or malfunctioning valves in the automated synthesis module (e.g., Tracerlab FXF-N, FX2N).[1][2]
-
Review the Synthesis Sequence: Verify that the automated synthesis sequence programmed into the software is correct and that all steps are being executed as intended.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield and synthesis time for automated [18F]NAV4694 synthesis?
The radiochemical yield and synthesis time can vary depending on the specific automated synthesis platform and reaction conditions. However, typical values reported in the literature are:
-
Radiochemical Yield (decay corrected): Approximately 13 ± 3%.[1]
Q2: What are the key steps in the automated synthesis of [18F]NAV4694?
The automated synthesis of [18F]NAV4694 generally involves the following key steps:
-
[18F]Fluoride Trapping and Elution: No-carrier-added [18F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).[4] It is then eluted into the reactor using a solution of Kryptofix 2.2.2 and potassium carbonate.[2][4]
-
Azeotropic Drying: The [18F]fluoride/K222/K2CO3 mixture is dried by azeotropic distillation with acetonitrile to remove water.[2]
-
Radiofluorination: The NAV4694 precursor, dissolved in a solvent like DMSO, is added to the dried [18F]fluoride, and the mixture is heated (e.g., at 110 °C for 10 minutes) to facilitate the nucleophilic substitution.[1]
-
Hydrolysis (Deprotection): The Boc protecting group on the precursor is removed by acid hydrolysis, typically using HCl.[1][4]
-
Neutralization: The reaction mixture is neutralized with a base such as sodium hydroxide.[2]
-
Purification: The crude product is purified, commonly by preparative HPLC followed by solid-phase extraction (SPE) using a C18 cartridge.[1][2]
Q3: What quality control tests are essential for the final [18F]NAV4694 product?
To ensure the final product is suitable for clinical use, several quality control tests must be performed, including:
-
Radiochemical Purity: Determined by analytical HPLC to be typically ≥99%.[1]
-
Molar Activity: A measure of the specific activity, with reported values around 255 ± 125 GBq/μmol.[1]
-
Residual Solvents: Gas chromatography is used to quantify residual solvents like DMSO and ethanol to ensure they are below acceptable limits.[1]
-
pH: The pH of the final injectable solution should be within a physiologically acceptable range.[2]
-
Visual Inspection: The solution should be clear and free of particulate matter.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on automated [18F]NAV4694 and the structurally similar [18F]AV-45 synthesis.
Table 1: Synthesis Parameters and Outcomes
| Parameter | [18F]NAV4694 (FX2N Module)[1] | [18F]AV-45 (Tracerlab FXF-N)[2] | [18F]AV-45 (BNU F-A2 Module)[3][6] |
| Precursor Amount | 2 mg | 1 mg | 1 mg |
| Reaction Temperature | 110 °C | 115 °C | Not Specified |
| Reaction Time | 10 min | 10 min | Not Specified |
| Synthesis Time | Not Specified | 60 ± 5 min | ~50 min |
| Radiochemical Yield (decay corrected) | 13 ± 3% | Not Specified | 50.1 ± 7.9% |
| Radiochemical Purity | 99 ± 0.5% | >95% | >95% |
| Molar Activity | 255 ± 125 GBq/μmol | 72.9 ± 10.2 MBq/μg | 1.59 GBq/μmol |
Experimental Protocols
Detailed Methodology for Automated [18F]NAV4694 Synthesis on an FX2N Module [1]
-
Precursor Preparation: Dissolve 2 mg of the NAV4694 precursor in a suitable solvent.
-
[18F]Fluoride Production and Trapping: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction and trap it on a QMA cartridge.
-
Elution: Elute the [18F]fluoride into the reactor.
-
Radiolabeling: Heat the reaction mixture at 110 °C for 10 minutes.
-
Hydrolysis: Add 0.6 M HCl and heat for 5 minutes to remove the Boc protecting group.
-
Purification: Purify the final product using a C18 plus long cartridge.
-
Quality Control: Perform standard quality control tests, including radiochemical purity and molar activity analysis.
Visualizations
Caption: A flowchart of the automated [18F]NAV4694 synthesis process.
Caption: A decision tree for troubleshooting low radiochemical yield.
References
- 1. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 3. Optimization of Automated Radiosynthesis of [18F]AV-45: A New PET Imaging Agent for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Optimization of automated radiosynthesis of [18F]AV-45: a new PET imaging agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing non-specific binding of AZD4694 in white matter
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the amyloid-beta (Aβ) PET radioligand AZD4694. The focus is on addressing and reducing instances of non-specific binding in white matter during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is AZD4694 and what are its primary binding characteristics?
A1: AZD4694, also known as NAV4694, is a fluorine-18 labeled positron emission tomography (PET) radioligand designed for the in vivo imaging of cerebral β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. It is a benzofuran derivative with high affinity for Aβ fibrils (Kd = 2.3 ± 0.3 nM).[1][2] Preclinical and clinical studies have demonstrated that AZD4694 exhibits excellent properties for a PET radioligand, including rapid brain entry and clearance from normal brain tissue.[1][2]
Q2: Is high non-specific binding in white matter a known issue for AZD4694?
A2: No, a key advantage of AZD4694 is its characteristically low non-specific binding in white matter, especially when compared to other 18F-labeled amyloid tracers.[3][4][5] Its imaging profile is nearly identical to that of the benchmark carbon-11 labeled tracer, ¹¹C-PiB, which is also known for low white matter retention.[3][6] Therefore, significant non-specific binding in white matter with AZD4694 is considered atypical and likely points to experimental or methodological issues that require troubleshooting.
Q3: What is considered a normal level of AZD4694 binding in white matter versus gray matter?
A3: In healthy controls, AZD4694 uptake is expected to be low and uniformly distributed, with no significant difference between gray and white matter. In Alzheimer's disease patients, high retention is seen in cortical gray matter where Aβ plaques are abundant, while white matter binding remains low. Head-to-head comparisons with ¹¹C-PiB showed nearly identical low non-specific white matter binding for both tracers.[3][7]
Q4: What are the potential off-target binding sites for AZD4694?
A4: The available literature suggests that AZD4694 has high selectivity for Aβ plaques.[1][2] Unlike some other PET tracers, significant off-target binding to other proteins or receptors has not been reported as a major concern for AZD4694. Unexpected binding patterns should prompt a review of the experimental protocol and sample integrity.
Troubleshooting Guide: High Non-Specific Binding in White Matter
Unexpectedly high non-specific binding of AZD4694 in white matter can compromise the quantitative analysis of PET images and in vitro autoradiography. This guide provides potential causes and actionable solutions.
| Potential Cause | Recommended Solution |
| Inadequate Blocking (In Vitro) | Ensure proper blocking of non-specific sites on tissue sections. Bovine Serum Albumin (BSA) is a commonly used blocking agent. Test a range of concentrations (e.g., 0.5% to 5% w/v) in your pre-incubation buffer to find the optimal concentration for your tissue. |
| Suboptimal Buffer Conditions | The pH and ionic strength of incubation and wash buffers can influence non-specific binding. Prepare buffers fresh and verify the pH. Optimize the ionic strength by adjusting the salt concentration (e.g., NaCl). For in vitro autoradiography, a common starting point is a phosphate-buffered saline (PBS) or Tris-HCl buffer at pH 7.4. |
| Inefficient Washing (In Vitro) | Inadequate washing can leave unbound or non-specifically bound tracer on the tissue sections. Increase the number of wash cycles (e.g., from 2 to 3-4 cycles) and/or the duration of each wash (e.g., from 2 minutes to 5-10 minutes). Perform washes in ice-cold buffer to reduce the dissociation of specifically bound ligand while removing non-specifically bound tracer. A final quick rinse in cold deionized water can help remove buffer salts. |
| Tissue Quality and Preparation | Poor tissue quality, improper fixation, or the presence of endogenous biotin in tissues can contribute to high background. Ensure optimal tissue preservation and sectioning. If using a biotin-based detection system in parallel, consider performing a biotin block. |
| Excessive Radioligand Concentration (In Vitro) | Using a radioligand concentration that is too high can lead to increased non-specific binding. For in vitro autoradiography, use a concentration that is appropriate for the receptor density and binding affinity of AZD4694 (e.g., at or near its Kd of ~2.3 nM). |
| Issues with PET Image Reconstruction and Analysis | Incorrect definition of the reference region or partial volume effects can lead to an apparent increase in white matter signal. Ensure the cerebellar gray matter is accurately delineated as the reference region. Consider applying partial volume correction (PVC) during image processing. |
Data Presentation
Table 1: In Vitro Binding Affinity of AZD4694
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 2.3 ± 0.3 nM | [1][2] |
Table 2: Comparison of White Matter Binding for Amyloid PET Tracers
| Tracer | White Matter Binding Profile | Reference |
| ¹⁸F-AZD4694 (NAV4694) | Low, similar to ¹¹C-PiB | [3][6] |
| ¹¹C-PiB | Low (Benchmark) | [3][7] |
| ¹⁸F-Florbetapir | Higher than ¹¹C-PiB | [8] |
| ¹⁸F-Florbetaben | Higher than ¹¹C-PiB | [8] |
| ¹⁸F-Flutemetamol | Higher than ¹¹C-PiB | [8] |
Experimental Protocols
Protocol 1: General In Vitro Autoradiography for AZD4694 on Human Brain Sections
This protocol is a general guideline and may require optimization for specific experimental conditions.
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Tissue Preparation:
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Use frozen, unfixed post-mortem human brain sections (10-20 µm thickness) mounted on gelatin-coated slides.
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Allow sections to equilibrate to room temperature for 30 minutes before use.
-
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Pre-incubation:
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To reduce non-specific binding, pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing a blocking agent.
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A common choice is 1% (w/v) Bovine Serum Albumin (BSA).
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Incubate for 15-30 minutes at room temperature.
-
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Incubation:
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Prepare the incubation buffer (50 mM Tris-HCl, pH 7.4 with 0.1% BSA) containing [³H]AZD4694 or ¹⁸F-AZD4694 at a concentration close to its Kd (e.g., 1-5 nM).
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For determining non-specific binding, incubate adjacent sections in the same buffer with the addition of a high concentration (e.g., 1-10 µM) of a non-radioactive amyloid-binding compound (e.g., unlabeled AZD4694 or PiB).
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Incubate slides for 60-90 minutes at room temperature.
-
-
Washing:
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Quickly wash the slides to remove unbound radioligand.
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Perform 3 washes of 5 minutes each in ice-cold incubation buffer (without the radioligand).
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Follow with a brief (30-60 seconds) dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
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Dry the slides rapidly under a stream of cool, dry air.
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Expose the dried sections to a phosphor imaging plate or autoradiography film. Exposure times will vary depending on the isotope and radioactivity concentration.
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Protocol 2: Standard In Vivo PET Imaging with ¹⁸F-AZD4694
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Patient Preparation:
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No specific patient preparation such as fasting is required.
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Patients should be comfortable and positioned to minimize head movement during the scan.
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Radiotracer Administration:
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Administer ¹⁸F-AZD4694 intravenously as a bolus injection.
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Image Acquisition:
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Acquire PET data over a 30-minute period, typically starting 40 minutes after the injection (i.e., a 40-70 minute post-injection scan window).
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The entire brain, including the cerebellum, should be within the field of view.
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Image Analysis:
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Reconstruct the PET images using standard algorithms.
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Co-register the PET images with the patient's MRI scan for anatomical localization.
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Calculate Standardized Uptake Value Ratio (SUVR) images using the cerebellar gray matter as the reference region.
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Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer’s disease: building more roadmaps for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoradiography [fz-juelich.de]
- 8. 18F-labeled radiopharmaceuticals for the molecular neuroimaging of amyloid plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specific Activity of [18F]AZD4694
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [18F]AZD4694 and enhancing its specific activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing low radiochemical yield during the synthesis of [18F]AZD4694. What are the potential causes and solutions?
A1: Low radiochemical yield can stem from several factors throughout the radiosynthesis process. Here are some common causes and troubleshooting steps:
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Inefficient Drying of [18F]Fluoride: The presence of residual water can significantly hinder the nucleophilic substitution reaction.
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Solution: Ensure the azeotropic drying process with acetonitrile is thorough. Perform multiple evaporations under a stream of inert gas and reduced pressure at a temperature of around 95°C.
-
-
Suboptimal Reaction Temperature: The temperature for the nucleophilic substitution reaction is critical.
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Precursor Quality and Amount: The quality and quantity of the precursor molecule are crucial.
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Solution: Use a high-purity precursor. An insufficient amount of precursor can limit the reaction, while an excessive amount can complicate purification. A typical synthesis uses around 3 mg of the this compound.[1]
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Issues with the Base: The choice and amount of base are important for activating the [18F]fluoride.
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Solution: Potassium carbonate (15-20 µmol) in combination with Kryptofix 2.2.2. (around 11 mg) is commonly used.[1] Ensure the reagents are fresh and anhydrous.
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Q2: Our final [18F]AZD4694 product has a low specific activity. How can we improve this?
A2: Low specific activity is often due to contamination with non-radioactive fluorine-19 ([19F]F⁻). This "carrier" fluorine competes with the radioactive [18F]F⁻ for labeling the precursor, thereby reducing the specific activity of the final product.
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Source of [19F]F⁻ Contamination: A major source of [19F]F⁻ contamination can be the tubing and components of the synthesis module, particularly those made of polytetrafluoroethylene (PTFE).
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Solution: Replace PTFE tubing in the target dispensing system with polypropylene (PP) tubes. Studies have shown that this can significantly reduce [19F]F⁻ content and increase the specific activity of the radiotracer.
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Reagent Purity: Reagents used in the synthesis can also be a source of fluoride contamination.
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Solution: Use high-purity, fluoride-free reagents.
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Precursor Amount: Using a lower amount of the precursor can sometimes lead to a higher specific activity, provided the radiochemical yield remains acceptable.
Q3: We are having trouble with the purification of [18F]AZD4694. What are the recommended steps?
A3: Proper purification is essential to ensure high radiochemical purity and to remove unreacted [18F]fluoride and other impurities.
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Solid-Phase Extraction (SPE): A common and effective method for purifying [18F]AZD4694 involves the use of a C18 Sep-Pak cartridge.
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Procedure: After hydrolysis of the protecting group and neutralization, the reaction mixture is passed through a pre-conditioned C18 cartridge. The cartridge is then washed with water to remove polar impurities. The final product is eluted with ethanol, followed by a suitable buffer like a sterile phosphate buffer.[1]
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-
High-Performance Liquid Chromatography (HPLC): For even higher purity, semi-preparative HPLC can be employed.
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Consideration: While HPLC can provide excellent separation, it can also increase the synthesis time. For many applications, a well-optimized SPE purification is sufficient.
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Quantitative Data Summary
The following tables summarize key quantitative data from published studies on the synthesis of [18F]AZD4694 and a similar 18F-labeled amyloid tracer, [18F]AV-45, for comparison.
Table 1: [18F]AZD4694 Synthesis Parameters and Outcomes
| Parameter | Value | Reference |
| Precursor Amount | 3 mg | [1] |
| Kryptofix 2.2.2. Amount | 11 ± 1 mg | [1] |
| Potassium Carbonate Amount | 15-20 µmol | [1] |
| Reaction Temperature | 105°C | [1] |
| Reaction Time | 7 min | [1] |
| Average Radiochemical Yield | 16% | [2][3] |
| Radiochemical Purity | >98% | [2][3] |
| Specific Activity | 555 ± 230 GBq/µmol | [2][3] |
| Total Synthesis Time | 65 min | [2][3] |
Table 2: [18F]AV-45 Automated Synthesis Parameters and Outcomes for Comparison
| Parameter | Value | Reference |
| Precursor Amount | 1 mg | [4] |
| Reaction Temperature | 115°C | [4] |
| Reaction Time | 10 min | [4] |
| Average Radiochemical Yield | 14.8 ± 2.1% | [4] |
| Radiochemical Purity | >95% | [4] |
| Specific Activity | 72.9 ± 10.2 MBq/µg | [4] |
| Total Synthesis Time | 60 ± 5 min | [4] |
Experimental Protocols
Detailed Methodology for [18F]AZD4694 Synthesis
This protocol is based on the procedure described by Therriault et al. (2021).[1]
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[18F]Fluoride Trapping: No-carrier-added (nca) aqueous [18F]fluoride, produced via the 18O(p,n)18F nuclear reaction on an enriched [18O]water target, is passed through a preconditioned Sep-Pak Light QMA cartridge. The cartridge is preconditioned with 10 mL of 0.05M K₂CO₃ followed by 10 mL of deionized water.
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Elution of [18F]Fluoride: The trapped [18F]fluoride is eluted from the QMA cartridge into the reactor vessel using a solution of 1.5 mL of acetonitrile containing 11 ± 1 mg of Kryptofix 2.2.2. and 15-20 µmol of potassium carbonate.
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Azeotropic Drying: The solution is evaporated to dryness repeatedly with additional acetonitrile at 95°C under a stream of inert gas and reduced pressure. This step is critical and should be performed for approximately 15 minutes to ensure all water is removed.
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Radiolabeling Reaction: A solution of 3 mg of the this compound in 1 mL of DMSO is added to the reactor. The reaction mixture is then heated to 105°C for 7 minutes.
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Hydrolysis: The reaction mixture is cooled, and the protecting group on the intermediate product is hydrolyzed.
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Purification: The crude product is purified using a C18 Sep-Pak cartridge. The cartridge is washed with 10 mL of water. The final product is eluted from the cartridge with 0.5 mL of ethanol, followed by 9.5 mL of sterile phosphate buffer and 25 µL of ascorbic acid.[1]
Visualizations
Caption: Experimental workflow for the radiosynthesis and purification of [18F]AZD4694.
References
Strategies to improve the molar activity of [18F]AZD4694
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [18F]AZD4694, with a focus on improving its molar activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing low molar activity for our [18F]AZD4694 synthesis. What are the most common causes and how can we troubleshoot this?
A1: Low molar activity is a frequent challenge in the synthesis of 18F-labeled radiotracers. The primary cause is the presence of non-radioactive fluoride ([19F]F-), which competes with [18F]F- for labeling the precursor molecule. Here’s a step-by-step troubleshooting guide:
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Check the Quality of the Starting [18F]Fluoride:
-
Issue: The initial [18F]fluoride produced from the cyclotron can be a significant source of [19F]F- contamination.
-
Troubleshooting:
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Ensure the target water ([18O]H2O) is of high purity and free from [19F]F- contamination.
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Minimize the use of fluorinated components (e.g., tubing) in your cyclotron and synthesis module plumbing, as these can leach [19F]F-.
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Evaluate your [18F]fluoride trapping and elution method. Inefficient trapping or elution can lead to lower effective [18F]F- concentration.
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-
-
Optimize the Precursor Concentration:
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Issue: An excessive amount of the tosylate precursor can introduce [19F]F- impurities and also lead to the formation of side products. Conversely, too little precursor can result in a low radiochemical yield.
-
Troubleshooting:
-
Systematically vary the amount of the tosylate precursor. Based on available literature, a precursor concentration in the range of 0.5 mg to 2.0 mg is a reasonable starting point for optimization.[1]
-
Aim for the lowest precursor amount that still provides an acceptable radiochemical yield, as this will generally lead to higher molar activity. A concentration of 2 mg has been shown to provide a good balance between yield and molar activity.[1]
-
-
-
Review Your Reagents and Solvents:
-
Issue: Reagents such as potassium carbonate (K2CO3) and solvents like acetonitrile and DMSO can be sources of [19F]F- contamination.
-
Troubleshooting:
-
Use high-purity, anhydrous reagents and solvents specifically designated for radiopharmaceutical synthesis.
-
Consider performing quality control checks on new batches of reagents for fluoride content.
-
-
-
Optimize Reaction Conditions:
-
Issue: Suboptimal reaction temperature and time can affect both the radiochemical yield and the formation of impurities, indirectly impacting molar activity.
-
Troubleshooting:
-
For the nucleophilic substitution on the tosylate precursor of AZD4694, a reaction temperature of around 110°C for 10 minutes has been reported to be effective.[1]
-
Experiment with slight variations in temperature and time to find the optimal conditions for your specific setup.
-
-
Q2: What is a typical radiochemical yield and molar activity for [18F]AZD4694 synthesis?
A2: With an optimized automated synthesis process using a tosylate precursor, a radiochemical yield of approximately 13 ± 3% (decay corrected) can be expected.[1] The corresponding molar activity is reported to be in the range of 255 ± 125 GBq/μmol.[1] It is important to note that these values can vary depending on the specific synthesis module, the starting radioactivity, and the purity of the reagents.
Q3: Can Solid-Phase Extraction (SPE) be used for the purification of [18F]AZD4694, and how does it compare to HPLC?
A3: Yes, Solid-Phase Extraction (SPE) is a viable and often preferred method for the purification of [18F]AZD4694 and similar amyloid imaging agents.[1]
-
Advantages of SPE over HPLC:
-
Simplicity and Speed: SPE is generally a faster and simpler procedure compared to preparative HPLC.
-
Cost-Effectiveness: SPE cartridges are typically less expensive than HPLC columns and require less solvent.
-
Automation-Friendly: SPE is well-suited for integration into automated synthesis modules.
-
-
Comparison: While HPLC can provide very high purity, a well-optimized SPE method using C18 cartridges can also yield [18F]AZD4694 with high radiochemical purity (>99%).[1] For routine clinical production, SPE is often the method of choice due to its efficiency.
Q4: We are observing an unknown radioactive peak in our HPLC analysis. What could be the potential impurities?
A4: While specific impurity profiles for [18F]AZD4694 are not extensively detailed in publicly available literature, common impurities in nucleophilic aromatic substitution reactions for 18F-fluorination can include:
-
Unreacted [18F]Fluoride: This is the most common radioactive impurity and is usually well-separated from the product peak on a C18 HPLC column.
-
Hydrolysis Products: If any of the protecting groups on the precursor are labile, hydrolysis can occur, leading to hydroxylated side products.
-
Other Nucleophilic Substitution Products: If other nucleophiles (e.g., chloride from the QMA cartridge) are present, they can compete with [18F]fluoride, leading to the formation of chlorinated or other substituted byproducts.
Troubleshooting:
-
Ensure complete trapping of unreacted [18F]fluoride during purification. Alumina N cartridges are often used for this purpose.
-
Optimize the deprotection step (if applicable) to minimize side reactions.
-
Use high-purity reagents and a well-maintained synthesis module to minimize the introduction of competing nucleophiles.
Data Presentation
Table 1: Influence of Precursor Amount on Radiosynthesis of [18F]AZD4694 (NAV4694)
| Precursor Amount (mg) | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Yield (RCY, decay corrected) | Molar Activity (GBq/μmol) |
| 0.5 | 110 | 5-10 | Data not specified | Data not specified |
| 1.0 | 110 | 5-10 | Data not specified | Data not specified |
| 2.0 | 110 | 10 | 13 ± 3% [1] | 255 ± 125 [1] |
Experimental Protocols
1. Automated Radiosynthesis of [18F]AZD4694 using a Tosylate Precursor on an FX2N Synthesis Module
This protocol is adapted from a published method for the synthesis of [18F]NAV4694.[1]
1.1. Reagent Preparation:
-
Eluent: Prepare a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3) in acetonitrile and water.
-
Precursor Solution: Dissolve 2.0 mg of the tosylate precursor of AZD4694 in anhydrous DMSO.
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Hydrolysis Solution: Prepare a 0.6 M solution of hydrochloric acid (HCl).
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Neutralization Solution: Prepare a suitable basic solution for neutralization after hydrolysis.
1.2. Synthesis Steps:
-
[18F]Fluoride Trapping and Elution:
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Load the cyclotron-produced [18F]fluoride onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the trapped [18F]fluoride into the reactor vessel using the K222/K2CO3 eluent.
-
-
Azeotropic Drying:
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Evaporate the solvent from the reactor vessel under a stream of nitrogen or argon at elevated temperature to obtain the dry [18F]fluoride-K222 complex.
-
-
Radiolabeling Reaction:
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Add the precursor solution to the reactor vessel.
-
Heat the reaction mixture to 110°C for 10 minutes.[1]
-
-
Hydrolysis (Deprotection):
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Cool the reaction mixture and add the 0.6 M HCl solution.
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Heat the mixture for 5 minutes to remove any protecting groups.[1]
-
-
Neutralization:
-
Cool the reaction mixture and add the neutralization solution.
-
2. Purification by Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Condition a C18 plus long cartridge sequentially with ethanol and then with water for injection.
-
-
Loading:
-
Load the neutralized crude reaction mixture onto the conditioned C18 cartridge.
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-
Washing:
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Wash the cartridge with water for injection to remove unreacted [18F]fluoride and other polar impurities.
-
-
Elution:
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Elute the purified [18F]AZD4694 from the cartridge using ethanol into a sterile collection vial.
-
-
Formulation:
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Dilute the ethanolic solution with sterile saline for injection to the desired final concentration and ethanol percentage.
-
Visualizations
Caption: Automated radiosynthesis and purification workflow for [18F]AZD4694.
Caption: Troubleshooting logic for low molar activity of [18F]AZD4694.
References
Validation & Comparative
AZD4694 binding affinity and specificity vs PiB
An Objective Comparison of AZD4694 and PiB for Amyloid-Beta Imaging
For researchers and professionals in drug development, the selection of an appropriate positron emission tomography (PET) tracer is critical for accurately imaging and quantifying amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). This guide provides a detailed comparison of two prominent Aβ PET tracers: [¹¹C]Pittsburgh compound-B ([¹¹C]PiB), the benchmark radiotracer, and the newer ¹⁸F-labeled tracer, [¹⁸F]AZD4694 (also known as NAV4694).
Quantitative Data Summary: AZD4694 vs. PiB
The following table summarizes the key binding characteristics of AZD4694 and PiB based on published experimental data.
| Parameter | AZD4694 | PiB (Pittsburgh Compound-B) | Key Findings & Citations |
| Radionuclide | Fluorine-18 (¹⁸F) | Carbon-11 (¹¹C) | ¹⁸F has a longer half-life (~110 min) compared to ¹¹C (~20 min), allowing for centralized manufacturing and wider distribution.[1][2][3][4][5] |
| Binding Affinity (Kd) | ~2.3 nM[1][2][3][6][7][8][9] | ~1-2 nM[3][10] | Both tracers exhibit high affinity for amyloid-β fibrils in the low nanomolar range, indicating strong binding. |
| Specificity | - High selectivity for Aβ deposits in gray matter.[1][7]- Structurally similar to PiB.[2][3][6][9][11][12] | - High affinity and selectivity for Aβ deposits.[6][11][12][13]- Binds to Aβ plaques and cerebral amyloid angiopathy (CAA); weak binding to neurofibrillary tangles or Lewy bodies.[10] | Both tracers are highly specific for Aβ plaques. Displacement studies confirm they compete for the same binding sites.[6][11][12] |
| White Matter Binding | - Lower non-specific binding in white matter compared to other ¹⁸F-tracers.[2][3][6][7][9][11][12]- Head-to-head studies show nearly identical low white matter binding as PiB.[14] | - Considered the benchmark for low non-specific white matter binding. | AZD4694 was developed to match the favorable low white matter signal of PiB, which can be a confounding factor with other ¹⁸F-tracers.[6][7][9][14] |
| Effect Size (AD vs. HC) | - Higher effect size than [¹¹C]PiB in distinguishing between AD and Healthy Control (HC) brain tissues.[3][6][12] | - Standard benchmark for differentiating AD from HC. | In direct comparisons, [¹⁸F]AZD4694 showed a greater fold-change in binding in AD-relevant cortical regions compared to HC tissue than [¹¹C]PiB.[6] |
| In Vivo Kinetics | - Reversible binding kinetics similar to PiB, reaching an apparent steady state around 50 minutes post-injection.[14] | - Rapidly enters the brain and shows reversible binding. | The favorable kinetics of both tracers allow for robust quantification using simplified methods.[4][14] |
Experimental Protocols
The data presented above are derived from key experimental methodologies designed to characterize PET radioligands. The following are detailed overviews of these protocols.
In Vitro Competition Binding Assay & Autoradiography
This method is used to determine the binding affinity (Kd) and specificity of a radioligand on post-mortem brain tissue.
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Tissue Preparation : Human brain tissue sections (typically 10-20 µm thick) from neuropathologically confirmed AD cases and healthy controls are prepared using a cryostat and mounted on microscope slides.[15]
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Incubation : The slides are incubated with a solution containing a low, constant concentration of the radiolabeled tracer (e.g., [³H]AZD4694 or [¹¹C]PiB). To determine affinity, parallel incubations are performed with increasing concentrations of the non-radiolabeled ("cold") version of the compound (e.g., unlabeled AZD4694 or PiB).[10][16]
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Washing : After incubation (e.g., 90 minutes at room temperature), the slides are rapidly washed in ice-cold buffer to remove any unbound radioligand.[15]
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Imaging : The slides are dried and placed against a phosphor imaging screen or film for a set exposure period.[15] The screen captures the radioactive signal, creating a quantitative image of where the tracer has bound.
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Data Analysis : The signal intensity in specific brain regions (e.g., prefrontal cortex, cerebellum) is measured. For competition assays, the concentration of the unlabeled compound that displaces 50% of the radiolabeled tracer (IC₅₀) is calculated. The dissociation constant (Kd) is then derived from the IC₅₀ value. Specific binding is determined by subtracting non-specific binding (signal remaining in the presence of a high concentration of unlabeled ligand) from total binding.[10]
In Vivo PET Imaging in Human Subjects
This protocol assesses the tracer's performance in living subjects, providing data on its pharmacokinetics, specific binding, and suitability for clinical use.
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Subject Preparation : Participants, including healthy controls and individuals with cognitive impairment, are recruited. For some tracers, genotyping may be required to account for binding affinity variations.[17] Participants typically fast for 4-6 hours before the scan.[17]
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Radiotracer Administration : The radiotracer ([¹⁸F]AZD4694 or [¹¹C]PiB) is administered as an intravenous bolus injection.[4][8]
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PET Scan Acquisition : Dynamic PET imaging is performed for 60-90 minutes immediately following the injection.[4][8] This allows for the measurement of the tracer's uptake and washout from the brain over time.
-
Arterial Blood Sampling (for full kinetic modeling) : In some studies, arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as an "input function" for quantitative modeling.[8]
-
Data Analysis :
-
Kinetic Modeling : The time-activity curves (the change in radioactivity over time) for different brain regions are analyzed using compartmental models (e.g., two-tissue compartment model) to estimate parameters like the distribution volume (VT).[18]
-
Simplified Ratio Methods : For clinical use, simplified methods are common. The Standardized Uptake Value Ratio (SUVR) is calculated by dividing the average tracer uptake in a target region (e.g., neocortex) by the uptake in a reference region with minimal specific binding (typically the cerebellar cortex).[2][14] This ratio serves as an index of specific Aβ binding.
-
Visualizing the PET Tracer Evaluation Workflow
The development and validation of a PET tracer follows a logical progression from initial chemical synthesis to human trials.
Caption: Workflow for PET tracer development and validation.
Conclusion
Both [¹⁸F]AZD4694 and [¹¹C]PiB are high-performing radiotracers for imaging Aβ plaques.
-
[¹¹C]PiB remains the gold standard against which new tracers are compared, offering excellent specificity and very low non-specific white matter binding.[6][14] Its primary limitation is the short 20-minute half-life of ¹¹C, restricting its use to facilities with an on-site cyclotron.[5]
-
[¹⁸F]AZD4694 successfully combines the favorable imaging characteristics of PiB—including high affinity and low white matter binding—with the logistical advantages of the longer-lived ¹⁸F isotope.[2][3][6][14] Head-to-head studies demonstrate that its imaging properties are nearly identical to PiB, and it may offer a slightly better effect size for distinguishing between AD and control populations.[6][12][14]
For researchers and clinicians, [¹⁸F]AZD4694 represents an excellent alternative to [¹¹C]PiB, providing comparable performance with significantly greater accessibility for multi-center studies and broader clinical application.[4][6]
References
- 1. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining Amyloid-β Positivity Using 18F-AZD4694 PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Clinical validation of 18F-AZD4694, an amyloid-β-specific PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoradiographic comparison between [11C]PiB and [18F]AZD4694 in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. PIB binding in aged primate brain: Enrichment of high-affinity sites in humans with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Autoradiographic comparison between [11C]PiB and [18F]AZD4694 in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Deficient High-Affinity Binding of Pittsburgh Compound B in a Case of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. How to Design PET Experiments to Study Neurochemistry: Application to Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AZD4694 vs. Florbetapir for Amyloid-β Imaging
In the landscape of Alzheimer's disease research and diagnostics, the accurate in vivo detection of amyloid-β (Aβ) plaques is paramount. Positron Emission Tomography (PET) imaging with specific radiotracers remains the gold standard for this purpose. This guide provides a detailed, data-driven comparison of two prominent second-generation 18F-labeled Aβ PET tracers: AZD4694 (also known as NAV4694) and Florbetapir (Amyvid™). This objective analysis is intended for researchers, scientists, and drug development professionals to inform the selection of the most appropriate imaging agent for their clinical and research needs.
Quantitative Performance Data
The following table summarizes the key performance metrics for AZD4694 and Florbetapir, derived from head-to-head and comparative studies.
| Feature | AZD4694 (NAV4694) | Florbetapir | Source |
| Binding Characteristics | |||
| Correlation with ¹¹C-PiB (slope) | 0.95 | 0.33 - 0.64 | |
| Nonspecific White Matter Binding | Low, similar to ¹¹C-PiB | Higher than ¹¹C-PiB and AZD4694 | [1][2] |
| Diagnostic Performance | |||
| Peak Accuracy (Visual Read) | >95% | >95% | |
| Optimal Centiloid Threshold for High Accuracy | 15-20 CL | ≥30 CL | [3] |
| Mean Sensitivity (at peak accuracy) | 97.3% (at 15 CL) | 96.2% (at 46 CL) | [3] |
| Mean Specificity (at peak accuracy) | 94.8% (at 15 CL) | 95.7% (at 46 CL) | [3] |
| Quantitative Imaging Metrics | |||
| Effect Size (AD vs. HC) | Higher than ¹¹C-PiB | Lower than ¹¹C-PiB | [4] |
| Inter-Reader Agreement | High, especially at low amyloid levels | Lower than AZD4694, particularly in the 10-70 CL range |
Key Performance Insights
AZD4694 demonstrates imaging characteristics that are remarkably similar to the benchmark amyloid tracer, ¹¹C-PiB, exhibiting a strong linear correlation and low nonspecific white matter binding. This results in a high dynamic range and excellent image contrast. In direct comparisons, while both AZD4694 and Florbetapir achieve high peak accuracy in visual reads, AZD4694 shows a distinct advantage in the detection of early-stage amyloid pathology. Visual assessment of AZD4694 PET scans is more accurate and consistent among readers at lower Centiloid levels (15-20 CL) compared to Florbetapir, which reaches its optimal accuracy at higher amyloid burdens (≥30 CL).[3] This suggests that AZD4694 may be more sensitive for identifying individuals in the preclinical or early symptomatic stages of Alzheimer's disease. Furthermore, AZD4694 demonstrates a higher inter-reader agreement, which is a critical factor for the reliability of visual interpretation in both clinical and research settings.[3]
Experimental Protocols
The following section details a typical experimental protocol for amyloid PET imaging with either AZD4694 or Florbetapir. Specific parameters may be adjusted based on the scanner and institutional guidelines.
Subject Preparation
-
Informed Consent: Obtain written informed consent from all participants prior to any study-related procedures.
-
Inclusion/Exclusion Criteria: Confirm that the subject meets all inclusion criteria and none of the exclusion criteria for the study.
-
Fasting: A fasting period of at least 4 hours is recommended prior to radiotracer injection.
-
Pre-Scan Instructions: Subjects should be instructed to avoid caffeine, alcohol, and tobacco for 24 hours prior to the scan.
Radiotracer Administration and PET Scan Acquisition
-
Radiotracer Dosing:
-
AZD4694: A typical intravenous injection of 185-370 MBq (5-10 mCi).
-
Florbetapir: A standard intravenous injection of 370 MBq (10 mCi).
-
-
Uptake Period:
-
AZD4694: A 40-50 minute uptake period is common, with imaging commencing thereafter.[2]
-
Florbetapir: A 30-50 minute uptake period is standard before image acquisition.
-
-
PET Scan:
-
Patient Positioning: The patient is positioned supine on the scanner bed with the head in a comfortable holder to minimize motion.
-
Acquisition Time:
-
AZD4694: Dynamic scanning can be performed from 0 to 70 minutes post-injection, with static images typically acquired over a 20-30 minute window (e.g., 40-70 minutes post-injection).[2]
-
Florbetapir: A static acquisition of 10-20 minutes is typically performed.
-
-
Reconstruction: Images are reconstructed using an ordered subset expectation maximization (OSEM) or similar iterative algorithm with corrections for attenuation, scatter, and random coincidences.
-
Image Analysis
-
Image Pre-processing: Reconstructed PET images are co-registered to a subject's corresponding anatomical MRI scan.
-
Region of Interest (ROI) Definition: Standardized anatomical templates are used to define ROIs in cortical areas known to accumulate amyloid (e.g., precuneus, frontal, temporal, and parietal cortices) and a reference region with minimal specific binding (e.g., cerebellar cortex).
-
Standardized Uptake Value Ratio (SUVR) Calculation: The average radioactivity concentration in the cortical ROIs is divided by the average radioactivity concentration in the reference region to generate SUVRs.
-
Centiloid Conversion: SUVR values can be converted to the Centiloid scale, a standardized 100-point scale for quantifying amyloid burden, allowing for direct comparison of results across different tracers and imaging sites.
Visualizations
Amyloid PET Imaging Experimental Workflow
References
Pharmacokinetic comparison of AZD4694 with other amyloid tracers
A comparative analysis of the pharmacokinetic properties of AZD4694, an ¹⁸F-labeled amyloid-beta (Aβ) positron emission tomography (PET) tracer, against other prominent amyloid imaging agents reveals its distinct advantages for clinical and research applications. This guide provides a detailed comparison with the benchmark ¹¹C-Pittsburgh compound-B (¹¹C-PiB) and other widely used ¹⁸F-labeled tracers, including florbetapir, florbetaben, and flutemetamol, supported by experimental data.
Pharmacokinetic and Binding Properties Comparison
AZD4694 (also known as NAV4694) was developed to combine the superior imaging characteristics of ¹¹C-PiB with the logistical benefits of the longer half-life of fluorine-18.[1][2] Preclinical studies indicated that AZD4694 rapidly enters and clears from normal brain tissue, a key characteristic for a good PET radioligand.[3][4] Head-to-head clinical studies have demonstrated that ¹⁸F-AZD4694 has imaging properties that are nearly identical to those of ¹¹C-PiB.[5][6][7]
A significant differentiator between AZD4694 and other ¹⁸F-labeled amyloid tracers is its lower nonspecific binding in white matter.[4][5][6] While tracers like florbetapir, florbetaben, and flutemetamol have been approved for clinical use, they generally exhibit higher white matter retention compared to ¹¹C-PiB, which can complicate the visual interpretation of scans.[5][8] In contrast, ¹⁸F-AZD4694 demonstrates low nonspecific white matter binding, similar to ¹¹C-PiB, which results in improved image clarity and potentially more reliable quantification of cortical Aβ deposition.[1][5]
The following table summarizes the key pharmacokinetic and binding parameters of AZD4694 in comparison to other amyloid tracers.
| Parameter | AZD4694 (NAV4694) | ¹¹C-PiB | ¹⁸F-Florbetapir | ¹⁸F-Florbetaben | ¹⁸F-Flutemetamol |
| Radionuclide | ¹⁸F | ¹¹C | ¹⁸F | ¹⁸F | ¹⁸F |
| Half-life | ~110 min[3] | ~20 min[9] | ~110 min | ~110 min | ~110 min |
| Binding Affinity (Kd) | 2.3 nM[3][10] | 2.5 nM | Not specified | 16 nM | Not specified |
| Neocortical SUVR (AD vs. HC) | High dynamic range (1.0-3.2)[5][6] | High dynamic range (1.1-3.3)[5][6] | Discriminates AD from HC[11] | Discriminates AD from HC[12] | Discriminates AD from HC |
| White Matter Binding | Low and identical to ¹¹C-PiB[5][6] | Low[9] | Higher than ¹¹C-PiB[5] | Higher than ¹¹C-PiB[12] | Higher than ¹¹C-PiB[13] |
| Kinetics | Reversible, reaches steady-state at ~50 min[5][6] | Reversible, reaches steady-state at ~50 min[5][6] | Rapid brain uptake and clearance[14] | Rapid brain uptake and clearance[14] | Slower clearance from brain than ¹¹C-PiB[13] |
| Cortex-to-White Matter Ratio (AD) | 1.3 ± 0.2[5][6] | 1.3 ± 0.2[5][6] | Lower than ¹¹C-PiB | Lower than ¹¹C-PiB | Lower than ¹¹C-PiB |
| Correlation with ¹¹C-PiB SUVR | Excellent (r = 0.99)[5][6] | N/A | High correlation | Excellent (r = 0.97)[12] | High correlation |
Experimental Protocols
The data presented is derived from studies employing rigorous experimental protocols to compare the performance of these tracers directly. A typical methodology for a head-to-head comparison study is as follows:
1. Study Population:
-
Participants typically include healthy elderly controls (HC), individuals with mild cognitive impairment (MCI), and patients with probable Alzheimer's disease (AD).[6]
-
Diagnosis is established based on standard clinical criteria, and amyloid status is often confirmed with cerebrospinal fluid (CSF) analysis or a baseline amyloid PET scan.[15]
2. Radiotracer Administration:
-
Subjects undergo PET imaging with two different tracers on separate occasions, typically within a few weeks.[6]
-
A standardized dose of the radiotracer (e.g., ~370 MBq for ¹¹C-PiB and ~300 MBq for ¹⁸F-tracers) is administered intravenously.[12]
3. PET Imaging Protocol:
-
Dynamic or static PET scans are acquired over a specified period. For kinetic modeling, dynamic scans of 60-90 minutes are common.[16]
-
For calculating standardized uptake value ratios (SUVRs), static scans are often acquired between 40 and 70 minutes post-injection for both ¹¹C-PiB and ¹⁸F-AZD4694.[5][6]
-
Images are reconstructed using standard algorithms with corrections for attenuation, scatter, and decay.
4. Image Analysis:
-
Each participant's PET images are co-registered to their own magnetic resonance imaging (MRI) scan to allow for accurate anatomical delineation of brain regions.[6]
-
Regions of interest (ROIs) are defined on the MRI, including cortical areas (e.g., frontal, parietal, temporal, cingulate) and a reference region.[5]
-
The cerebellar cortex is commonly used as a reference region because it is relatively free of fibrillar amyloid plaques.[5][6]
-
SUVRs are calculated by dividing the mean radioactivity concentration in each cortical ROI by the mean concentration in the reference region.[5]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a comparative amyloid PET imaging study.
Caption: Workflow of a head-to-head amyloid PET tracer comparison study.
Conclusion
¹⁸F-AZD4694 exhibits a highly favorable pharmacokinetic profile for an amyloid PET tracer. Its imaging characteristics, including reversible binding kinetics, a wide dynamic range for SUVR, and low nonspecific white matter binding, are remarkably similar to the benchmark agent ¹¹C-PiB.[5][6][7] This, combined with the practical advantages of its ¹⁸F label, such as a longer half-life allowing for centralized manufacturing and distribution, positions ¹⁸F-AZD4694 as a superior tracer for both clinical diagnostics and for monitoring the efficacy of anti-amyloid therapies in drug development.[9][16] The lower white matter signal compared to other ¹⁸F-labeled tracers may lead to more accurate and reliable visual and quantitative assessment of Aβ pathology.[1][5]
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Autoradiographic comparison between [11C]PiB and [18F]AZD4694 in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, radiolabeling, and in vivo pharmacokinetic evaluation of the amyloid beta radioligand [11C]AZD4694 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of 11C-PiB and 18F-florbetaben for Aβ imaging in ageing and Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 13. Pharmacokinetics of [¹⁸F]flutemetamol in wild-type rodents and its binding to beta amyloid deposits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethnic comparison of pharmacokinetics of 18F-florbetaben, a PET tracer for beta-amyloid imaging, in healthy Caucasian and Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining Amyloid-β Positivity Using 18F-AZD4694 PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. Clinical validation of 18F-AZD4694, an amyloid-β-specific PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Stability of Amyloid PET Imaging: A Comparative Guide to [18F]AZD4694 and Alternative Tracers
A critical evaluation of the test-retest reliability of [18F]AZD4694 positron emission tomography (PET) imaging reveals its robust performance in quantifying amyloid-β (Aβ) plaque burden, a key hallmark of Alzheimer's disease. This guide provides a comprehensive comparison of [18F]AZD4694 with other commercially available fluorine-18 labeled Aβ PET tracers—[18F]florbetapir, [18F]flutemetamol, and [18F]florbetaben—supported by experimental data to inform researchers, scientists, and drug development professionals.
The quest for reliable biomarkers in Alzheimer's disease research has underscored the importance of PET imaging in visualizing Aβ pathology in the living brain. The test-retest reliability of these imaging agents is paramount for their application in longitudinal studies, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. A thorough understanding of their performance characteristics is essential for selecting the appropriate tool for clinical trials and research studies.
Quantitative Comparison of Test-Retest Reliability
The following table summarizes the quantitative test-retest reliability of [18F]AZD4694 and its alternatives. The data is derived from key validation studies and presented as the mean percentage difference in tracer uptake between two scans in the same individual, typically measured by the Standardized Uptake Value Ratio (SUVR) or Distribution Volume Ratio (DVR).
| Radiotracer | Study Population | Brain Regions | Quantification Method | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) |
| [18F]AZD4694 | 4 Healthy Controls, 3 AD Patients | Multiple Cortical Regions | Reference Logan DVR | 4 - 6 | >0.95 |
| Frontal Cortex | Reference Logan DVR | 4.4 ± 3.5 | 0.98 | ||
| Parietal Cortex | Reference Logan DVR | 5.1 ± 3.9 | 0.97 | ||
| Temporal Cortex | Reference Logan DVR | 4.8 ± 3.2 | 0.98 | ||
| Cingulate Cortex | Reference Logan DVR | 4.1 ± 2.9 | 0.99 | ||
| [18F]Florbetapir | 10 Healthy Controls, 10 AD Patients | Cortical Average | SUVR | 1.5 ± 0.84 (Controls) | 0.99 |
| 2.4 ± 1.41 (AD Patients) | |||||
| [18F]Flutemetamol | 5 AD Patients | Multiple Cortical Regions | SUVR | 1 - 4 | 0.97 |
| Composite Cortical | SUVR | 1.5 ± 0.7 | Not Reported | ||
| [18F]Florbetaben | 10 Healthy Controls, 10 AD Patients | Neocortical Average | SUVR | 2.9 (Controls) | Not Reported |
| 6.2 (AD Patients) |
Experimental Protocols
Detailed methodologies from the key validation studies are outlined below to provide a clear understanding of the experimental conditions under which the test-retest data were generated.
[18F]AZD4694 Test-Retest Protocol
A study by Cselényi and colleagues in 2012 evaluated the test-retest reliability of [18F]AZD4694.[1]
-
Participants: The study included four healthy control subjects and four patients with a clinical diagnosis of Alzheimer's disease.[1]
-
Procedure: Each participant underwent two PET scans separated by an interval of 7 to 20 days. A bolus injection of approximately 200 MBq of [18F]AZD4694 was administered intravenously at the start of each 93-minute dynamic PET scan. Arterial blood sampling was performed to obtain a metabolite-corrected plasma input function.
-
Image Analysis: T1-weighted magnetic resonance imaging (MRI) scans were acquired for anatomical co-registration and region of interest (ROI) definition. The primary outcome measure for test-retest variability was the Distribution Volume Ratio (DVR), calculated using the reference Logan graphical analysis with the cerebellum as the reference region.
[18F]Florbetapir Test-Retest Protocol
The test-retest reliability of [18F]florbetapir was assessed in a study involving both healthy controls and patients with Alzheimer's disease.
-
Participants: The study enrolled 10 healthy control subjects and 10 patients with probable Alzheimer's disease.
-
Procedure: Two [18F]florbetapir PET scans were performed on each participant within a 2-week interval. A dose of 370 MBq of [18F]florbetapir was administered as an intravenous bolus. PET data were acquired for 20 minutes, starting 50 minutes post-injection.
-
Image Analysis: SUVRs were calculated for various cortical regions using the cerebellum as the reference region. The test-retest variability was determined for the cortical average SUVR.
[18F]Flutemetamol Test-Retest Protocol
The test-retest performance of [18F]flutemetamol was evaluated in a study by Vandenberghe and colleagues in 2010.[2]
-
Participants: Five patients with a clinical diagnosis of Alzheimer's disease participated in the test-retest portion of the study.[2]
-
Procedure: Each patient received two intravenous injections of approximately 185 MBq of [18F]flutemetamol, with the scans performed 7 to 13 days apart. Dynamic PET imaging was conducted for 90 minutes post-injection.
-
Image Analysis: SUVRs were calculated for multiple cortical regions using the cerebellar cortex as the reference region. The variability was reported for regional SUVRs.[2]
[18F]Florbetaben Test-Retest Protocol
The reproducibility of [18F]florbetaben was investigated in a study that included both healthy individuals and patients with Alzheimer's disease.
-
Participants: The test-retest analysis was performed on a cohort of 10 healthy elderly controls and 10 patients with probable Alzheimer's disease.
-
Procedure: Participants underwent two [18F]florbetaben PET scans within a mean interval of 27 days. A 300 MBq dose of the tracer was administered intravenously. PET data were acquired for 20 minutes, starting 90 minutes after injection.
-
Image Analysis: Neocortical SUVRs were calculated using the cerebellar cortex as the reference region to assess test-retest variability.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates a typical experimental workflow for a test-retest PET imaging study, applicable to all the discussed radiotracers.
Signaling Pathways and Logical Relationships
The binding of [18F]AZD4694 and other similar radiotracers to Aβ plaques is a direct physical interaction and does not involve a signaling pathway in the traditional sense. The logical relationship is straightforward: the tracer is introduced into the bloodstream, crosses the blood-brain barrier, and binds to its target, the Aβ plaques. The PET scanner then detects the radioactive decay of the fluorine-18 isotope, allowing for the visualization and quantification of the plaque density.
References
- 1. Comparison of qualitative and quantitative imaging characteristics of [11C]PiB and [18F]flutemetamol in normal control and Alzheimer's subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-flutemetamol amyloid imaging in Alzheimer disease and mild cognitive impairment: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AZD4694 and Other PET Ligands for Amyloid-Beta Imaging
A detailed guide for researchers and drug development professionals on the diagnostic accuracy and performance of amyloid PET tracers.
The in-vivo detection of cerebral amyloid-beta (Aβ) plaques using positron emission tomography (PET) has become a cornerstone in the diagnostic workup of Alzheimer's disease (AD) and plays a critical role in the development of novel anti-amyloid therapies. The ideal PET ligand should exhibit high binding affinity and specificity to Aβ plaques, low non-specific binding to white matter, and favorable kinetics. This guide provides a comparative overview of the diagnostic accuracy of AZD4694 (also known as NAV4694) against other prominent amyloid PET ligands, supported by experimental data and detailed methodologies.
Quantitative Comparison of Diagnostic Accuracy
The following table summarizes the key performance metrics for AZD4694 and other commonly used amyloid PET ligands. The data is compiled from various studies to provide a comparative perspective on their ability to distinguish between individuals with and without significant amyloid pathology.
| Ligand | Comparison Group | Sensitivity | Specificity | Area Under the Curve (AUC) | SUVR Cut-off | Reference |
| ¹⁸F-AZD4694 | AD Dementia vs. Cognitively Unimpaired (CU) Elderly | 85% | 73% | 82.5% | 1.56 | [1][2] |
| ¹⁸F-AZD4694 | Visually Positive vs. Visually Negative Scans | 90.91% | 95% | 97% | 1.55 | [1][2] |
| ¹⁸F-AZD4694 | CSF Aβ₄₂/Aβ₄₀ Positive vs. Negative | 88.9% | 91.4% | 95% | 1.51 | [1][2] |
| ¹⁸F-Florbetapir | AD vs. Cognitively Normal (CN) | - | - | 90% | - | [3] |
| ¹⁸F-Florbetaben | AD vs. Normal Controls (NC) | 89.3% | 87.6% | - | - | [4] |
| ¹⁸F-Flutemetamol | - | - | - | - | - | [5] |
| ¹¹C-PiB | AD vs. CN | - | - | 100% | - | [3] |
Note: The performance of flutemetamol is included for completeness, though specific comparative data was not available in the initial search results. Direct head-to-head comparisons across all ¹⁸F-labeled tracers within the same cohort are limited[6].
Key Performance Characteristics of AZD4694
AZD4694, a fluorine-18 labeled PET tracer, has demonstrated imaging characteristics that are remarkably similar to the gold-standard carbon-11 labeled Pittsburgh Compound B (¹¹C-PiB)[7][8]. Studies directly comparing AZD4694 and ¹¹C-PiB in the same subjects have shown an excellent linear correlation in neocortical Standardized Uptake Value Ratios (SUVRs), with a slope of 0.95 and a correlation coefficient (r) of 0.99[7]. Both tracers exhibit a similar dynamic range of SUVRs and, importantly, low non-specific binding to white matter[7][9]. This latter characteristic is a significant advantage, as higher non-specific white matter binding observed with some other ¹⁸F-labeled tracers can complicate the visual interpretation of scans, particularly in cases with low to moderate cortical amyloid burden[9].
The high cortical binding of AZD4694 in AD patients, coupled with its low white matter signal, results in high image contrast, which may lead to more reliable and easier visual reads in a clinical setting[8][9]. Furthermore, the longer half-life of fluorine-18 (approximately 110 minutes) compared to carbon-11 (about 20 minutes) makes AZD4694 a more practical option for widespread clinical use, as it can be distributed from a central radiopharmacy to multiple PET centers[5][10].
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are summaries of the key experimental protocols.
AZD4694 PET Imaging Protocol
A typical experimental workflow for an AZD4694 PET study involves several key steps, from participant recruitment to final image analysis.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Diagnostic accuracy of 18F amyloid PET tracers for the diagnosis of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. itnonline.com [itnonline.com]
- 9. Head-to-Head Comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-Amyloid Imaging in Aging and Dementia | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Autoradiography Showdown: AZD4694 vs. [11C]PiB for Amyloid Plaque Imaging
A Comparative Guide for Researchers in Neurodegenerative Disease
The development of radiotracers for positron emission tomography (PET) imaging of amyloid-β (Aβ) plaques has revolutionized the study of Alzheimer's disease (AD). Among the most notable tracers are the benchmark [11C]Pittsburgh Compound-B ([11C]PiB) and the newer fluorine-18 labeled agent, AZD4694 (also known as NAV4694). This guide provides a detailed in vitro comparison of these two critical research tools, focusing on their binding characteristics and experimental application in autoradiography on post-mortem human brain tissue.
Quantitative Data Summary
The following tables summarize the key binding characteristics of AZD4694 and [11C]PiB derived from in vitro studies.
Table 1: Binding Affinity for Amyloid-β Fibrils
| Radiotracer | Dissociation Constant (Kd) | Reference |
| [18F]AZD4694 | 2.3 ± 0.3 nM | |
| [11C]PiB | 1.0 - 2.0 nM | |
| [11C]PiB | 2.5 ± 0.2 nM |
Table 2: Displacement of [18F]AZD4694 by Unlabeled PiB
This table presents the concentration of unlabeled PiB required to displace 50% of [18F]AZD4694 binding (IC50) in various brain regions from patients with Alzheimer's disease, demonstrating that both tracers compete for the same binding sites.
| Brain Region | IC50 of Unlabeled PiB (nM) |
| Prefrontal Cortex | 1.34 |
| Inferior Parietal Cortex | 2.13 |
| Posterior Cingulate Cortex | 1.29 |
| Hippocampus | 1.38 |
Table 3: Correlation of Binding Between [18F]AZD4694 and [11C]PiB
Strong correlations in binding were observed between the two radiotracers across key brain regions affected by amyloid pathology.
| Brain Region | Pearson's Correlation Coefficient (R) | p-value |
| Prefrontal Cortex | 0.959 | < 0.0001 |
| Inferior Parietal Cortex | 0.893 | < 0.0001 |
| Posterior Cingulate Cortex | 0.838 | = 0.0006 |
| Hippocampus | 0.750 | < 0.0001 |
Comparative Performance Insights
In direct head-to-head autoradiography studies on post-mortem human brain tissue, [18F]AZD4694 demonstrated a higher effect size than [11C]PiB for distinguishing between Alzheimer's disease and healthy control brains. Specifically, higher binding of [18F]AZD4694 was detected in the prefrontal, inferior parietal, and posterior cingulate cortices of AD brains compared to [11C]PiB. Binding in the hippocampus was comparable for both radioligands.
A key advantage of AZD4694 is its structural resemblance to PiB, coupled with reduced non-specific binding in white matter compared to other 18F-labeled amyloid tracers. This characteristic of low non-specific white matter binding is nearly identical to that of [11C]PiB.
Experimental Protocols
The following outlines a typical protocol for in vitro autoradiography comparing [18F]AZD4694 and [11C]PiB on post-mortem human brain tissue, based on published methodologies.
Human Brain Tissue
-
Source: Post-mortem brain tissue is obtained from clinically and neuropathologically confirmed cases of Alzheimer's disease and healthy controls.
-
Preparation: Frozen brain tissue is sectioned using a cryostat at a thickness of 10-20 µm. The sections are then thaw-mounted onto microscope slides.
Radioligands
-
Synthesis: [11C]PiB and [18F]AZD4694 are synthesized according to established radiochemistry protocols.
-
Concentration: For total binding experiments, a low nanomolar concentration of the radioligand is typically used, which is selective for high-affinity binding sites on Aβ plaques.
In Vitro Autoradiography Procedure
A general workflow for the autoradiography experiment is as follows:
-
Pre-incubation: Slides with brain sections are warmed to room temperature and then placed in a pre-incubation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove endogenous ligands and rehydrate the tissue.
-
Incubation (Total Binding): Sections are incubated with the radioligand ([11C]PiB or [18F]AZD4694) in an assay buffer for a set period (e.g., 90 minutes) at room temperature to reach binding equilibrium.
-
Incubation (Non-specific Binding): To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of a competing, non-radioactive compound (an antagonist or the unlabeled tracer itself) to block all specific binding sites.
-
Washing: After incubation, the slides are rapidly washed in ice-cold buffer to remove unbound radioligand. This typically involves a series of short washes. Following the final buffer wash, slides may be briefly dipped in distilled water.
-
Drying: The washed slides are dried under a stream of cool or warm air.
-
Imaging: The dried slides are exposed to a phosphor imaging plate or film. After exposure (which can range from hours to days depending on the isotope), the plates are scanned using a phosphor imager to generate a quantitative image of the radioligand distribution.
Displacement Assay
To confirm that both tracers bind to the same site, a displacement experiment is performed. Brain sections from AD cases are incubated with a constant concentration of [18F]AZD4694 and varying concentrations of unlabeled PiB. The resulting decrease in the [18F]AZD4694 signal allows for the calculation of the IC50 value.
Data Analysis
-
Regions of interest (ROIs) are manually drawn on the autoradiograms corresponding to specific anatomical areas (e.g., prefrontal cortex, hippocampus, cerebellum).
-
The signal intensity (e.g., photostimulated luminescence per square millimeter, PSL/mm²) is quantified for each ROI.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region.
Experimental Workflow Visualization
Caption: Workflow for in vitro autoradiography of amyloid PET tracers.
A Head-to-Head Comparison of Amyloid PET Tracers: AZD4694 vs. PiB in Longitudinal Studies
A comprehensive analysis of two prominent radiotracers for imaging amyloid-β plaques, crucial in Alzheimer's disease research and drug development, reveals near-identical imaging characteristics and strong correlations in detecting amyloid accumulation. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of AZD4694 (also known as NAV4694) and Pittsburgh compound-B (PiB), supported by experimental data from key longitudinal and head-to-head studies.
This report synthesizes findings from direct comparative studies of AZD4694 and PiB, focusing on their performance in quantifying amyloid burden. The data presented underscores the high correlation between the two tracers, with AZD4694 emerging as a viable 18F-labeled alternative to the 11C-labeled PiB, offering logistical advantages for clinical and research applications.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of AZD4694 and PiB.
Table 1: Global Cortical Standardized Uptake Value Ratio (SUVR) Comparison
| Participant Group | 11C-PiB Global SUVR (Mean ± SD) | 18F-AZD4694 Global SUVR (Mean ± SD) |
| Healthy Controls (HCs) | 1.31 ± 0.25 | 1.27 ± 0.22 |
| Mild Cognitive Impairment (MCI) | 2.00 ± 0.70 | 1.97 ± 0.66 |
| Alzheimer's Disease (AD) | 2.45 ± 0.50 | 2.41 ± 0.45 |
| Frontotemporal Dementia (FTD) | 1.26 ± 0.14 | 1.26 ± 0.11 |
Data sourced from a head-to-head imaging study in the same subjects[1].
Table 2: Correlation and Effect Size
| Metric | Value |
| Correlation between 11C-PiB and 18F-AZD4694 global SUVRs (r) | 0.99 (p < 0.0001)[1] |
| Linear Correlation Slope (18F-AZD4694 vs. 11C-PiB) | 0.95[1][2] |
| Effect Size (AD vs. HCs) for 11C-PiB | 2.6[1] |
| Effect Size (AD vs. HCs) for 18F-AZD4694 | 2.9[1] |
Table 3: Regional Correlation Coefficients (r) between 11C-PiB and 18F-AZD4694 SUVRs
| Brain Region | Correlation Coefficient (r) |
| Prefrontal Cortex | 0.959 (p < 0.0001)[3] |
| Inferior Parietal Cortex | 0.893 (p < 0.0001)[3] |
| Posterior Cingulate Cortex | 0.838 (p = 0.0006)[3] |
| Hippocampus | 0.750 (p < 0.0001)[3] |
Data from an autoradiography study on post-mortem human brain tissue[3].
Experimental Protocols
Head-to-Head In Vivo Imaging Study
A pivotal study conducted by Rowe et al. directly compared 11C-PiB and 18F-AZD4694 in the same individuals.[1][4][5]
-
Participants: The study included 45 participants: 25 healthy elderly controls, 10 individuals with mild cognitive impairment, 7 with probable Alzheimer's disease, and 3 with probable frontotemporal dementia.[2][5]
-
Imaging Protocol: Each participant underwent PET imaging with both 11C-PiB and 18F-AZD4694.[2][5] For 18F-AZD4694, a dynamic 70-minute scan was performed after injection, while for 11C-PiB, a static scan from 40 to 70 minutes post-injection was acquired.[4]
-
Data Analysis: To ensure accurate comparison, the PET images were coregistered with individual MRI scans.[2] Standardized uptake value ratios (SUVRs) were calculated using the cerebellar cortex as the reference region for the 40-70 minute post-injection period for both tracers.[2][5]
Autoradiography Study
A study utilizing post-mortem human brain tissue provided a direct comparison of the binding properties of the two tracers.[3][6]
-
Tissue Samples: The study used brain tissue sections from the prefrontal cortex, inferior parietal cortex, posterior cingulate cortex, and hippocampus of individuals with neuropathologically confirmed Alzheimer's disease and healthy controls.[3][6]
-
Methodology: Total binding of [11C]PiB and [18F]AZD4694 was assessed using autoradiography.[3] Displacement studies were also conducted to determine if both tracers compete for the same binding sites.[3]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the comparative studies.
Discussion and Conclusion
The presented data strongly indicates that 18F-AZD4694 and 11C-PiB have nearly identical imaging characteristics for the in vivo quantification of amyloid-β plaques.[1][5] The excellent linear correlation, with a slope close to unity, suggests that findings from the extensive body of research using 11C-PiB can be directly translated to studies employing 18F-AZD4694.[1]
Notably, 18F-AZD4694 exhibits low non-specific white matter binding, similar to 11C-PiB, a characteristic that distinguishes it from other 18F-labeled amyloid tracers.[1] This property, combined with its high cortical binding in Alzheimer's disease patients, suggests that 18F-AZD4694 is well-suited for both clinical diagnostics and research applications, potentially offering more reliable visual interpretation of scans.[1]
The slightly higher effect size of 18F-AZD4694 in distinguishing between healthy controls and individuals with Alzheimer's disease may translate to enhanced sensitivity in detecting early amyloid pathology and longitudinal changes.[1][3] Autoradiography studies further confirm that both tracers compete for the same binding sites on amyloid plaques.[3]
The primary advantage of 18F-AZD4694 over 11C-PiB lies in its longer radioactive half-life (110 minutes for 18F vs. 20 minutes for 11C).[1][4] This allows for centralized manufacturing and distribution to PET centers without an on-site cyclotron, thereby increasing accessibility for multi-center clinical trials and routine clinical use.[1][4]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autoradiographic comparison between [11C]PiB and [18F]AZD4694 in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
[18F]AZD4694: A Comprehensive Guide for Alzheimer's Disease Biomarker Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of [18F]AZD4694 with other prominent amyloid-beta (Aβ) positron emission tomography (PET) tracers for Alzheimer's disease (AD). The information presented is supported by experimental data to aid in the selection of the most appropriate biomarker for clinical research and drug development.
Introduction to [18F]AZD4694
[18F]AZD4694, also known as NAV4694, is a fluorine-18 labeled PET radioligand designed for the in vivo detection of cerebral Aβ plaques, a core neuropathological hallmark of Alzheimer's disease.[1][2] It is a structural analog of the well-established carbon-11 labeled tracer, Pittsburgh Compound B ([11C]PiB).[3] The 110-minute half-life of fluorine-18 offers logistical advantages over the 20-minute half-life of carbon-11, facilitating its use in multi-center clinical trials.[1][4] [18F]AZD4694 exhibits high affinity for Aβ plaques and has been validated as a sensitive and reliable biomarker for AD.[5]
Comparative Performance of Amyloid PET Tracers
The selection of an amyloid PET tracer is a critical decision in AD research. This section compares the key performance characteristics of [18F]AZD4694 with other widely used tracers: [11C]PiB, [18F]florbetapir, [18F]florbetaben, and [18F]flutemetamol.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies.
Table 1: Binding Characteristics and Performance Metrics
| Tracer | Target | Kd (nM) | SUVR (AD vs. HC) | White Matter Binding | Test-Retest Variability |
| [18F]AZD4694 | Aβ plaques | 2.3[6] | High[3] | Low[7] | 4-6%[8] |
| [11C]PiB | Aβ plaques | 1.0-2.0 | High | Low | ~5% |
| [18F]Florbetapir | Aβ plaques | 3.1 | Moderate | Moderate to High[3] | ~5% |
| [18F]Florbetaben | Aβ plaques | 5.3 | Moderate | Moderate to High[3] | ~7% |
| [18F]Flutemetamol | Aβ plaques | 1.9 | Moderate | Moderate to High[9] | ~6% |
Table 2: Head-to-Head SUVR Correlation with [11C]PiB
| Tracer | Correlation (r) with [11C]PiB | Slope |
| [18F]AZD4694 | 0.99[3] | 0.95[3] |
| [18F]Florbetapir | 0.86-0.95 | 0.33-0.64[3] |
| [18F]Florbetaben | 0.97 | 0.71[3] |
| [18F]Flutemetamol | High | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliability and reproducibility of clinical research.
[18F]AZD4694 PET Imaging Protocol
A typical experimental workflow for [18F]AZD4694 PET imaging in a clinical research setting is outlined below.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Optimized dual-time-window protocols for quantitative [18F]flutemetamol and [18F]florbetaben PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Florbetapir-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head to head comparison of two PET/CT imaging agents, [18F]D3FSP ([18F]P16-129) and [18F]AV45, in patients with alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET molecular imaging for pathophysiological visualization in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AZD4694 Precursor: Ensuring Laboratory Safety
Researchers and drug development professionals handling AZD4694 Precursor must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. The primary source for detailed handling and disposal instructions is the Safety Data Sheet (SDS) provided by the manufacturer. This document outlines the specific hazards associated with the compound and provides explicit guidance on its safe disposal.
While the specific Safety Data Sheet for this compound (also known as AZ13040214 or NAV4614) should be consulted for definitive procedures, general best practices for the disposal of laboratory chemical waste provide a framework for safe handling.
Key Data for this compound
A summary of the available quantitative data for the this compound is provided below. This information is crucial for a preliminary understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₃O₇ |
| Molecular Weight | 443.45 g/mol |
| Purity | >98% |
General Laboratory Chemical Disposal Procedures
The following is a generalized, step-by-step guide for the disposal of chemical waste, which should be adapted based on the specific information provided in the this compound's SDS and institutional and local regulations.
1. Waste Identification and Segregation:
-
Properly identify the this compound waste.
-
Segregate chemical wastes based on their compatibility to prevent dangerous reactions. At a minimum, acids, bases, flammables, oxidizers, and water-reactive substances should be stored separately.[1]
2. Container Selection and Management:
-
Use containers that are compatible with the chemical waste. For instance, do not store strong acids in metal containers.[1]
-
Ensure waste containers are in good condition, free from leaks, and have tightly fitting caps.[2]
-
Containers should be kept closed except when adding waste.[2][3]
-
Do not fill containers beyond 90% of their capacity to allow for expansion.[4]
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name(s) of the contents.[2] Chemical formulas or abbreviations are generally not acceptable.[1]
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store hazardous waste in a designated, well-ventilated area, away from sources of ignition.
-
Use secondary containment to prevent the spread of spills.[3]
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a waste pickup.
-
Never dispose of chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, neutralized, and diluted aqueous solutions.[5]
-
Empty containers that held the precursor should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.[2][3]
Disposal Workflow Diagram
The following diagram illustrates a logical workflow for the proper disposal of laboratory chemical waste.
Disclaimer: The information provided above is a general guide for the safe disposal of laboratory chemical waste. It is not a substitute for the specific instructions found in the Safety Data Sheet (SDS) for this compound and is not intended to supersede any institutional or local regulations. Always obtain and review the SDS from your chemical supplier before handling and disposing of any chemical.
References
Personal protective equipment for handling AZD4694 Precursor
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AZD4694 Precursor. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound at the time of this writing, the following recommendations are based on the known hazards of structurally similar compounds, such as aminopyridines and 2-amino-5-fluoropyridine.[1][2][3][4][5] A precursor to the amyloid-β imaging ligand [18F]AZD4694, this compound should be handled with the utmost care in a controlled laboratory environment.[6]
Hazard Assessment
Aminopyridine derivatives are often classified as toxic or harmful.[1][2][3] Potential hazards associated with this compound are likely to include:
-
Toxicity: May be fatal if swallowed, and toxic in contact with skin or if inhaled.[1]
-
Respiratory Effects: May cause respiratory irritation.[4][5]
Therefore, stringent adherence to safety protocols is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential for all operations involving this compound. The required level of protection varies depending on the specific task being performed.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95/FFP2 respirator or higher, depending on quantity and dustiness | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or face shield | As needed, based on vapor pressure and concentration | Lab coat |
| Spill Cleanup | Well-ventilated area | Chemical-resistant outer and inner gloves | Chemical splash goggles and face shield | Air-purifying respirator with appropriate cartridges or SCBA for large spills | Chemical-resistant suit or apron over lab coat |
Experimental Protocols
Donning and Doffing PPE
Proper technique for putting on and taking off PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.[3]
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.[3]
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.[3]
-
Eye Protection: Remove eye protection from the back.[3]
-
Respirator (if used): Remove the respirator from the back.[3]
-
Hand Hygiene: Wash hands thoroughly with soap and water.[3]
Handling and Storage
-
Handling: All handling of solid this compound or its concentrated solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] Avoid creating dust.[1] Wash hands thoroughly after handling.[2][7][8]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed original container.[1][5] The storage area should be locked or accessible only to authorized personnel.[1]
Spill Response and Disposal Plan
Immediate and appropriate action is required in the event of a spill.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Use an inert absorbent material such as sand or vermiculite to contain the spill.[1][2] Do not use water to clean up dry powder.[1]
-
Collect: Carefully sweep or scoop the contained material into a labeled, sealable container for hazardous waste.[2][5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2]
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.[2]
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.[1]
-
Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container for hazardous waste.[1][2]
-
Disposal Route: Dispose of chemical waste through a licensed and approved hazardous waste disposal facility.[2] Do not dispose of this material down the drain.[1][2]
Visual Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.ch [fishersci.ch]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
